Neboglamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2)7-5-9(6-8-13)15-12(18)10(14)3-4-11(16)17;/h9-10H,3-8,14H2,1-2H3,(H,15,18)(H,16,17);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFGFOLPJKUNCS-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)C(CCC(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(CC1)NC(=O)[C@H](CCC(=O)O)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of Neboglamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neboglamine hydrochloride (formerly known as nebostinel, developmental code names CR-2249 and XY-2401) is a synthetic glutamic acid derivative that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for central nervous system disorders, particularly schizophrenia, due to its ability to enhance NMDA receptor function without causing the excitotoxic effects associated with direct agonists.[3][4] This technical guide provides a comprehensive overview of the known functions of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile, based on currently available data.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory, is a heterotetrameric ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. Dysfunction of the NMDA receptor, particularly hypofunction, has been implicated in the pathophysiology of schizophrenia, contributing to both negative and cognitive symptoms.[3][5] this compound has emerged as a promising investigational drug that addresses this hypofunction by potentiating the action of the endogenous co-agonist glycine.[3][6] This guide synthesizes the current understanding of this compound's function, presenting key data and experimental insights for researchers in neuropharmacology and drug development.
Mechanism of Action
This compound exerts its effects as a positive allosteric modulator of the NMDA receptor.[2] It is believed to bind to a distinct allosteric pocket on the GluN1 subunit, thereby increasing the affinity of the receptor for its co-agonist, glycine.[7] This potentiation of glycine binding enhances the overall function of the NMDA receptor in the presence of glutamate, leading to increased neuronal activity in specific brain regions.[8][9] Unlike direct agonists of the glycine site, Neboglamine's modulatory action is dependent on the presence of the endogenous co-agonist, which may contribute to its favorable safety profile by reducing the risk of over-activation and subsequent excitotoxicity.[3]
Signaling Pathway
The binding of this compound to the NMDA receptor initiates a cascade of downstream signaling events. By facilitating the opening of the ion channel, it promotes the influx of Ca2+ into the postsynaptic neuron. This increase in intracellular calcium is a critical second messenger that activates numerous signaling pathways involved in synaptic plasticity, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and protein synthesis that underlie long-term potentiation (LTP) and other forms of synaptic strengthening.
Preclinical Data
In Vivo Efficacy: Neuronal Activation
Studies in rats have demonstrated that this compound significantly increases neuronal activity in brain regions implicated in the pathophysiology of schizophrenia. The administration of Neboglamine resulted in a dose-dependent increase in the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activation, in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus. Notably, unlike the typical antipsychotic haloperidol, Neboglamine did not affect the dorsolateral striatum, suggesting a lower risk of extrapyramidal side effects.[3][5]
| Brain Region | Fold Increase in FLI-Positive Cells (vs. Control) | Reference |
| Prefrontal Cortex | 3.2 | [3][5] |
| Nucleus Accumbens | 4.8 | [3][5] |
| Lateral Septal Nucleus | 4.5 | [3][5] |
| Dorsolateral Striatum | No effect | [3][5] |
In Vivo Efficacy: Animal Models of Schizophrenia
This compound has shown efficacy in animal models relevant to schizophrenia, particularly the phencyclidine (PCP)-induced hyperlocomotion model. PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that mimic some of the symptoms of schizophrenia in humans. Oral administration of Neboglamine dose-dependently inhibited PCP-induced hyperlocomotion and rearing behavior.[3][5] Importantly, Neboglamine did not affect basal locomotor activity, distinguishing it from sedative antipsychotics.[3]
| Animal Model | Effect of this compound | Reference |
| PCP-induced Hyperlocomotion | Dose-dependent inhibition | [3][5] |
| PCP-induced Rearing Behavior | Dose-dependent inhibition | [3] |
| Basal Locomotor Activity | No effect | [3] |
Experimental Protocols
Phencyclidine (PCP)-Induced Hyperlocomotion in Rodents
This experimental paradigm is widely used to screen for potential antipsychotic activity. The following is a generalized workflow for such a study.
Methodology:
-
Animals: Male rodents (e.g., Wistar rats or Swiss mice) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.
-
Habituation: Prior to testing, animals are habituated to the testing environment for a specified period (e.g., 60 minutes) to reduce novelty-induced hyperactivity.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or via subcutaneous (s.c.) injection at various doses. After a predetermined pre-treatment time, phencyclidine (PCP) or saline is administered.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.
-
Data Analysis: The data are typically analyzed using analysis of variance (ANOVA) to determine the statistical significance of the effects of Neboglamine on PCP-induced hyperlocomotion.
Pharmacokinetics and Clinical Data
Pharmacokinetics
Published pharmacokinetic data for this compound is limited. In humans, the approximate half-life is reported to be around 4 hours.[10] The free base form of Neboglamine has poor solubility, while the hydrochloride salt offers improved solubility for formulation.[10]
| Parameter | Value | Reference |
| Half-life (human, approximate) | ~4 hours | [10] |
| Solubility | Poor (base), Improved (hydrochloride) | [10] |
Clinical Trials
This compound has been investigated in Phase II clinical trials for the treatment of schizophrenia and cocaine dependence.[2] Early-phase clinical trials have suggested that Neboglamine is well-tolerated with a favorable safety profile.[8] However, detailed quantitative results from these Phase II trials are not widely publicly available.
Conclusion
This compound represents a targeted approach to treating disorders associated with NMDA receptor hypofunction. Its mechanism as a positive allosteric modulator of the glycine site offers the potential for enhancing glutamatergic neurotransmission with a potentially wider therapeutic window compared to direct agonists. Preclinical data strongly support its efficacy in models of schizophrenia. Further disclosure of clinical trial data will be crucial in fully elucidating the therapeutic potential of this compound in treating schizophrenia and other CNS disorders.
References
- 1. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic phencyclidine administration increases mesolimbic dopaminergic system responsivity and augments stress- and psychostimulant-induced hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The future of psychopharmacology: a critical appraisal of ongoing phase 2/3 trials, and of some current trends aiming to de‐risk trial programmes of novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Neboglamine Hydrochloride: A Deep Dive into its Interaction with the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neboglamine hydrochloride, a functional modulator of the N-methyl-D-aspartate (NMDA) receptor, has garnered attention for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of Neboglamine's interaction with the NMDA receptor, with a specific focus on the glycine (B1666218) co-agonist site. We will delve into its mechanism of action as a positive allosteric modulator, summarize key preclinical findings, and present detailed experimental methodologies for a deeper understanding of its pharmacological profile. This document aims to be a valuable resource for researchers and drug development professionals investigating novel modulators of the glutamatergic system.
Introduction to Neboglamine and the NMDA Receptor Glycine Site
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites.[2][3] The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a significant therapeutic target for modulating receptor function.[1]
This compound is a glutamic acid derivative that acts as a functional modulator at this glycine site.[4][5] It is characterized as a positive allosteric modulator (PAM), meaning it enhances the effect of the endogenous co-agonist (glycine or D-serine) without directly activating the receptor itself.[4] This modulatory action presents a nuanced approach to enhancing NMDA receptor function, which is hypothesized to be hypoactive in certain pathological conditions like schizophrenia.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Preclinical Pharmacokinetics of Neboglamine
| Parameter | Value | Species | Source |
| Half-life (approx.) | 4 hours | Human | [Source Text for Human Half-Life] |
| Typical Dose | 50-75 mg | Human | [Source Text for Human Dosage] |
Table 2: Preclinical Efficacy of Neboglamine in a Model of Schizophrenia
This table presents data from a study investigating the effect of Neboglamine on phencyclidine (PCP)-induced hyperlocomotion in rats, a commonly used preclinical model to predict antipsychotic activity.[5]
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of PCP-induced Hyperlocomotion | % Inhibition of PCP-induced Rearing | Source |
| Neboglamine | Dose 1 | Data not specified | Data not specified | [5] |
| Neboglamine | Dose 2 | Significant, dose-dependent inhibition | Significant, dose-dependent inhibition | [5] |
| Neboglamine | Dose 3 | Significant, dose-dependent inhibition | Significant, dose-dependent inhibition | [5] |
Note: The specific doses and corresponding percentage inhibitions were not detailed in the available source. The study indicates a significant dose-dependent inhibition.
Mechanism of Action: A Closer Look
Neboglamine's primary mechanism of action is the positive allosteric modulation of the NMDA receptor at the glycine co-agonist site.[4] Unlike a direct agonist, which would activate the receptor, Neboglamine enhances the affinity of glycine or D-serine for its binding site. This potentiation of the co-agonist's effect leads to an increased probability of the NMDA receptor channel opening in the presence of glutamate, thereby facilitating glutamatergic neurotransmission.
The pattern of neuronal activation induced by Neboglamine, as measured by Fos-like immunoreactivity, closely resembles that of the endogenous glycine site agonist, D-serine.[5] This finding supports its role as a modulator of the glycine site. Furthermore, in preclinical studies, Neboglamine was shown to restore NMDA-mediated neurotransmitter release in brain tissue that was exposed to the NMDA receptor antagonist PCP.[5]
Signaling Pathways
Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺ ions. This increase in intracellular calcium activates several downstream pathways crucial for synaptic plasticity and cell survival. One of the key pathways involves the activation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).[6] The phosphorylation of CREB leads to the transcription of genes involved in neuronal growth and synaptic strengthening.
The following diagram illustrates the proposed signaling pathway modulated by Neboglamine.
Caption: Proposed signaling pathway of Neboglamine's action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Neboglamine and its interaction with the NMDA receptor glycine site.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
This protocol is a general method for determining the binding affinity of a compound to the NMDA receptor glycine site.
Objective: To quantify the affinity of a test compound (e.g., Neboglamine) for the glycine binding site on the NMDA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]MDL 105,519, a high-affinity glycine site antagonist)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a known glycine site ligand like 5,7-dichlorokynurenic acid - DCKA)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the prepared brain membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of the non-specific binding control.
-
Incubate the mixture at a controlled temperature for a specific duration to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure to assess the functional effect of Neboglamine on NMDA receptor-mediated currents.
Objective: To measure the effect of Neboglamine on the amplitude and kinetics of NMDA receptor-mediated currents in neurons.
Materials:
-
Brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
NMDA receptor agonists (NMDA and glycine)
-
Test compound (this compound)
-
AMPA receptor antagonist (e.g., CNQX) to isolate NMDA receptor currents
Procedure:
-
Preparation:
-
Prepare acute brain slices or cultured neurons.
-
Place the preparation in a recording chamber continuously perfused with aCSF.
-
-
Patching:
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
-
Recording:
-
Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the bath with a solution containing an AMPA receptor antagonist to isolate NMDA receptor-mediated currents.
-
Apply a solution containing NMDA and a sub-saturating concentration of glycine to elicit a baseline NMDA receptor-mediated current.
-
-
Drug Application:
-
After establishing a stable baseline, co-apply Neboglamine with the NMDA and glycine solution.
-
Record the changes in the amplitude and kinetics (e.g., decay time) of the NMDA receptor current in the presence of Neboglamine.
-
Perform a washout by perfusing with the agonist solution without Neboglamine to see if the current returns to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the NMDA receptor-mediated currents before, during, and after Neboglamine application.
-
Construct a dose-response curve by applying different concentrations of Neboglamine and plotting the percentage potentiation of the current against the logarithm of the Neboglamine concentration.
-
Determine the EC₅₀ (the concentration of Neboglamine that produces 50% of its maximal effect).
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound represents a promising compound that modulates the NMDA receptor through a nuanced mechanism of positive allosteric modulation at the glycine co-agonist site. Preclinical evidence suggests its potential as a therapeutic agent for conditions associated with NMDA receptor hypofunction, such as the negative and cognitive symptoms of schizophrenia. The experimental protocols detailed in this guide provide a framework for the further investigation of Neboglamine and other novel NMDA receptor modulators. While the currently available quantitative data is limited, the established mechanism of action and preclinical efficacy warrant further research to fully elucidate its therapeutic potential and to gather more comprehensive pharmacokinetic and pharmacodynamic data. This in-depth understanding is crucial for the successful translation of this compound into clinical applications.
References
- 1. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glutamatergic transmission in schizophrenia: from basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of glycine site and GluN2B subunit of NMDA receptors is necessary for ERK/CREB signaling cascade in rostral anterior cingulate cortex in rats: Implications for affective pain - PMC [pmc.ncbi.nlm.nih.gov]
Neboglamine Hydrochloride: A Technical Guide to its Discovery and Synthesis
Abstract
Neboglamine hydrochloride (also known as CR-2249 and XY-2401) is a synthetic neuroprotectant and nootropic agent that has been investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and substance use disorders. [1]It acts as a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. [1][2]This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant pathways and processes through diagrams.
Discovery and Development
Neboglamine emerged from a series of glutamic acid derivatives investigated for their potential as memory enhancers. [1]The developmental code names for Neboglamine include CR-2249 and XY-2401. [1][3]The primary institution associated with its research and development is the Italian pharmaceutical company Rottapharm S.p.A. [2]Preclinical studies in the late 1990s and early 2000s established its profile as a cognitive enhancer and demonstrated its potential antipsychotic-like, anxiolytic, and antidepressant effects. [1][2]These promising preclinical findings led to its advancement into Phase II clinical trials for schizophrenia and cocaine abuse. [2]
Synthesis of this compound
The chemical synthesis of this compound involves the formation of an amide bond between L-glutamic acid and 4,4-dimethylcyclohexylamine.
Synthetic Pathway
The synthesis can be conceptually broken down into the following key steps:
References
- 1. CR 2249: a new putative memory enhancer. Behavioural studies on learning and memory in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Neuroprotective Effects of Neboglamine Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neboglamine (B1678000) hydrochloride, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) co-agonist site, has emerged as a promising candidate for neuroprotection. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of Neboglamine hydrochloride. It details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases and acute neurological insults, such as stroke and traumatic brain injury (TBI), represent a significant global health burden with limited therapeutic options. A key pathological mechanism underlying neuronal damage in these conditions is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound (formerly known as CR-2249) is a novel compound that modulates NMDA receptor function, offering a potential therapeutic avenue for neuroprotection. By acting as a positive allosteric modulator at the glycine binding site on the GluN1 subunit of the NMDA receptor, Neboglamine enhances receptor function under conditions of glutamatergic hypofunction without causing direct agonism, which could mitigate the risk of excitotoxicity associated with direct NMDA receptor agonists.[1][2][3][4] This whitepaper synthesizes the available preclinical data on the neuroprotective effects of this compound.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the NMDA receptor, enhancing the affinity of the receptor for its co-agonist, glycine.[1][2] This potentiation of glycine's action facilitates the opening of the NMDA receptor channel in the presence of glutamate (B1630785), thereby augmenting NMDA receptor-mediated neurotransmission. This modulatory action is crucial, as it is thought to restore normal glutamatergic function in pathological states characterized by reduced glutamate signaling, without inducing the excessive calcium influx that leads to excitotoxicity.
The neuroprotective effects of Neboglamine are hypothesized to be mediated through the activation of downstream signaling cascades that promote cell survival and inhibit apoptotic pathways. Key among these are the Akt and cAMP response element-binding protein (CREB) signaling pathways, which are known to be activated by synaptic NMDA receptor activity and play a critical role in neuronal survival.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the effects of this compound.
Table 1: Effect of Neboglamine on Neuronal Activation (Fos-like Immunoreactivity) in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Prefrontal Cortex (FLI-positive cells/mm²) | Nucleus Accumbens (FLI-positive cells/mm²) | Lateral Septal Nucleus (FLI-positive cells/mm²) | Dorsolateral Striatum (FLI-positive cells/mm²) |
| Control | - | 38.5 ± 5.2 | 14.5 ± 2.1 | 16.2 ± 2.5 | 1.2 ± 0.3 |
| Neboglamine | 20 | 121.3 ± 15.7 | 69.1 ± 8.9 | 73.1 ± 9.8 | 1.5 ± 0.4 |
| Haloperidol (B65202) | 0.5 | 115.5 ± 12.1 | 70.8 ± 9.2 | 72.9 ± 10.1 | 468.0 ± 50.2 |
| Clozapine (B1669256) | 20 | 125.1 ± 14.3 | 75.4 ± 9.9 | 80.5 ± 11.2 | 1.8 ± 0.5 |
| D-serine | 50 | 118.9 ± 13.5 | 65.3 ± 8.1 | 70.2 ± 9.5* | 1.3 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data extracted from Chiusaroli et al., 2010.[9]
Table 2: Effect of Neboglamine on Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
| Pre-treatment Group | Dose (mg/kg, p.o.) | PCP-induced Hyperlocomotion (% of control) |
| Vehicle | - | 100 |
| Neboglamine | 0.3 | 85.2 ± 7.1 |
| Neboglamine | 3 | 55.4 ± 6.3 |
| Neboglamine | 30 | 25.1 ± 4.8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle pre-treatment. Data extracted from Chiusaroli et al., 2010.[9]
Table 3: Neuroprotective Effect of Neboglamine in a Gerbil Model of Hippocampal Ischemia
| Treatment Group | Dose | Neuronal Damage in CA1 Region |
| Sham | - | Minimal |
| Ischemia + Vehicle | - | Significant reduction in the area of neuronal nuclei |
| Ischemia + Neboglamine | Not Specified | Significant protection against neuronal damage |
*Qualitative data based on the description in patent CA2567397C.[10] Quantitative data is not publicly available.
Experimental Protocols
Fos-like Immunoreactivity (FLI) in Rats
-
Animals: Male Wistar rats.
-
Drug Administration: this compound (20 mg/kg), haloperidol (0.5 mg/kg), clozapine (20 mg/kg), D-serine (50 mg/kg), or vehicle were administered subcutaneously (s.c.).
-
Tissue Processing: Two hours after injection, rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains were removed, post-fixed, and cryoprotected. Coronal sections (40 µm) were cut on a cryostat.
-
Immunohistochemistry: Free-floating sections were incubated with a primary antibody against Fos protein, followed by a biotinylated secondary antibody and avidin-biotin-peroxidase complex. The reaction was visualized with diaminobenzidine.
-
Data Analysis: The number of FLI-positive cells was counted in specific brain regions (prefrontal cortex, nucleus accumbens, lateral septal nucleus, and dorsolateral striatum) using a light microscope and image analysis software.[9]
PCP-Induced Hyperlocomotion in Rats
-
Animals: Male Wistar rats.
-
Drug Administration: this compound (0.3, 3, or 30 mg/kg) or vehicle was administered orally (p.o.) 60 minutes before the injection of phencyclidine (PCP) (2.5 mg/kg, s.c.).
-
Behavioral Assessment: Immediately after PCP injection, rats were placed in individual activity cages equipped with infrared beams to automatically record locomotor activity for 60 minutes.
-
Data Analysis: Total locomotor activity counts were recorded and expressed as a percentage of the vehicle-pretreated control group.[9]
Gerbil Model of Hippocampal Ischemia
-
Animals: Gerbils.
-
Ischemia Induction: Animals were anesthetized with halothane. Bilateral occlusion of the common carotid arteries was performed for 5 minutes to induce global cerebral ischemia.
-
Drug Administration: this compound or its metabolite CR 2863 was administered (dose and route not specified).
-
Histological Analysis: After a 7-day survival period, the animals were sacrificed, and their brains were removed and deep-frozen. Coronal sections (10 µm) from the hippocampal area were prepared and stained with cresyl violet.
-
Data Analysis: A quantitative determination of the area occupied by CA1 pyramidal neurons was performed using an image analyzer to assess the extent of neurodegeneration.[10]
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Neboglamine
The following diagram illustrates the proposed signaling cascade initiated by Neboglamine's modulation of the NMDA receptor, leading to neuroprotection.
References
- 1. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A signaling cascade of nuclear calcium-CREB-ATF3 activated by synaptic NMDA receptors defines a gene repression module that protects against extrasynaptic NMDA receptor-induced neuronal cell death and ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of NR2A receptors induces ischemic tolerance through CREB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA2567397C - Use of neboglamine (cr 2249) as an antipsychotic and neuroprotective - Google Patents [patents.google.com]
Neboglamine Hydrochloride's Effect on Glutamatergic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neboglamine hydrochloride (formerly known as nebostinel, developmental code CR-2249) is a novel psychoactive compound that acts as a positive allosteric modulator (PAM) at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor. This mechanism enhances glutamatergic neurotransmission, a pathway critically implicated in the pathophysiology of various neuropsychiatric disorders. Preclinical evidence suggests its potential therapeutic utility in conditions characterized by NMDA receptor hypofunction, such as schizophrenia. This technical guide provides a comprehensive overview of the current understanding of Neboglamine's effects on glutamatergic pathways, summarizing key preclinical findings, experimental methodologies, and the underlying signaling mechanisms.
Introduction
The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, is a ligand-gated ion channel that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine, for activation. Dysfunction of the NMDA receptor has been linked to the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[1]
This compound is a glutamic acid derivative that has been shown to facilitate the effects of glycine at the NMDA receptor, likely through a distinct allosteric site.[1] By potentiating NMDA receptor function, Neboglamine offers a promising therapeutic strategy for disorders associated with glutamatergic hypofunction.
Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor
Neboglamine acts as a positive allosteric modulator (PAM) at the glycine co-agonist site of the NMDA receptor.[2] Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the affinity or efficacy of the endogenous co-agonist, glycine. This modulatory action allows for a more nuanced and potentially safer enhancement of NMDA receptor function, as it is dependent on the presence of the natural co-agonist.
The binding of Neboglamine to its allosteric site is thought to induce a conformational change in the NMDA receptor, which in turn increases the binding affinity of glycine to its site on the GluN1 subunit. This enhanced glycine binding facilitates the opening of the ion channel upon glutamate binding to the GluN2 subunit, leading to an influx of Ca²⁺ and subsequent activation of downstream signaling cascades.
Preclinical Data
In Vitro Studies
In Vivo Studies: Neuronal Activation
Studies in rats have utilized Fos-like immunoreactivity (FLI) as a marker for neuronal activation to map the effects of Neboglamine in the brain.
| Brain Region | Fold Increase in Fos-like Immunoreactivity (vs. Control) | Reference |
| Prefrontal Cortex | 3.2 | [1] |
| Nucleus Accumbens | 4.8 | [1] |
| Lateral Septal Nucleus | 4.5 | [1] |
| Table 1: Effect of Neboglamine on Fos-like Immunoreactivity in Rat Brain[1] |
These findings indicate that Neboglamine significantly increases neuronal activity in brain regions implicated in the pathophysiology of schizophrenia. The pattern of activation was noted to be similar to that of D-serine, a direct co-agonist at the NMDA receptor glycine site.[1]
In Vivo Studies: Behavioral Models
Neboglamine has been evaluated in rodent models relevant to antipsychotic activity, such as the phencyclidine (PCP)-induced hyperlocomotion model. PCP is an NMDA receptor antagonist that induces schizophrenia-like symptoms in humans and hyperactivity in rodents.
| Compound | Effect on PCP-Induced Hyperlocomotion | Reference |
| Neboglamine | Dose-dependently inhibited | [3] |
| Table 2: Effect of Neboglamine on PCP-Induced Hyperlocomotion in Rats[3] |
Oral administration of Neboglamine was found to dose-dependently inhibit both hyperlocomotion and the frequency of rearing behavior induced by PCP.[3] This suggests that by enhancing NMDA receptor function, Neboglamine can counteract the behavioral effects of an NMDA receptor antagonist.
Experimental Protocols
Fos-like Immunoreactivity (FLI) Immunohistochemistry
This protocol provides a general framework for assessing neuronal activation via FLI.
-
Animals and Housing: Male Sprague-Dawley rats are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: Rats are administered this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Perfusion and Tissue Processing: Two hours after drug administration, rats are deeply anesthetized with a suitable anesthetic (e.g., sodium pentobarbital) and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS). Brains are removed, post-fixed overnight in the same fixative, and then cryoprotected in a sucrose (B13894) solution.
-
Immunohistochemistry:
-
Coronal brain sections (e.g., 40 µm) are cut on a cryostat.
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.
-
Sections are incubated with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) for 2 hours at room temperature.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.
-
The peroxidase reaction is developed using a diaminobenzidine (DAB) solution, resulting in a brown nuclear stain in Fos-positive cells.
-
-
Quantification: Fos-positive nuclei are counted in specific brain regions of interest using a light microscope and image analysis software. Cell counts are typically performed by an observer blinded to the experimental conditions.
PCP-Induced Hyperlocomotion
This protocol outlines a general procedure for evaluating the effect of compounds on PCP-induced hyperactivity.
-
Animals and Housing: Male rats are individually housed and maintained on a reverse light/dark cycle.
-
Apparatus: Automated activity monitoring chambers equipped with infrared photobeams to detect horizontal and vertical (rearing) movements.
-
Habituation: Rats are habituated to the activity chambers for a set period (e.g., 60 minutes) before drug administration.
-
Drug Administration:
-
This compound or vehicle is administered orally.
-
After a predetermined time (e.g., 30 minutes), phencyclidine (PCP) is administered subcutaneously.
-
-
Data Collection: Locomotor activity (e.g., total beam breaks) and rearing frequency are recorded for a specified duration (e.g., 60-120 minutes) immediately following PCP administration.
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels between the different treatment groups.
In Vivo Microdialysis
This generalized protocol describes the measurement of neurotransmitter release in the brain.
-
Animals and Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).
-
Microdialysis Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Neboglamine or vehicle is administered, and dialysate collection continues.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., dopamine, glutamate) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline and compared between treatment groups.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound effectively modulates the glutamatergic system through positive allosteric modulation of the NMDA receptor's glycine site. This mechanism of action translates to increased neuronal activation in key brain regions and the attenuation of behaviors associated with NMDA receptor hypofunction.
Further research is warranted to fully elucidate the therapeutic potential of Neboglamine. Key areas for future investigation include:
-
Quantitative Pharmacodynamics: Detailed in vitro studies to determine the binding affinity (Ki) and functional potentiation (EC50) of Neboglamine at the NMDA receptor glycine site across different subunit compositions.
-
Dose-Response Relationships: Comprehensive in vivo studies to establish clear dose-response relationships for its effects on neurotransmitter release and in a wider range of behavioral models.
-
Chronic Dosing Studies: Evaluation of the effects of long-term Neboglamine administration on NMDA receptor expression, function, and behavioral outcomes.
-
Clinical Trials: Well-controlled clinical trials are necessary to assess the efficacy and safety of Neboglamine in patient populations with schizophrenia and other disorders linked to glutamatergic dysfunction.
Conclusion
This compound represents a promising development in the field of glutamatergic modulation. Its unique mechanism as a positive allosteric modulator of the NMDA receptor glycine site offers the potential for a more targeted and refined therapeutic approach compared to direct receptor agonists. The preclinical evidence to date supports its continued investigation as a potential treatment for schizophrenia and other neuropsychiatric disorders.
References
- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Neboglamine Hydrochloride: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neboglamine hydrochloride, also known as CR-2249 and XY-2401, is a novel psychoactive compound that has been investigated for its potential therapeutic applications in a range of neurological and psychiatric disorders. It functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) binding site. This unique mechanism of action has positioned Neboglamine as a candidate for addressing conditions associated with NMDA receptor hypofunction, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical and clinical findings to date.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (S)-4-Amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride |
| Molecular Formula | C₁₃H₂₅ClN₂O₃ |
| Molecular Weight | 292.8 g/mol |
| CAS Number | 163000-63-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions |
Pharmacodynamics: Mechanism of Action
This compound exerts its effects by positively modulating the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Unlike direct agonists, Neboglamine does not directly activate the glycine binding site but rather enhances the affinity of the site for its endogenous co-agonist, glycine. This allosteric modulation potentiates the NMDA receptor's response to glutamate, thereby facilitating glutamatergic neurotransmission.
The signaling pathway of Neboglamine's action is centered on the NMDA receptor complex. The binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit is required for channel opening. Neboglamine's interaction with an allosteric site on the receptor complex is believed to induce a conformational change that increases the binding affinity of glycine, leading to a greater probability of channel activation in the presence of glutamate. This enhancement of NMDA receptor function is thought to be the primary mechanism underlying its therapeutic potential.
Figure 1: Proposed signaling pathway of this compound at the NMDA receptor.
Preclinical Pharmacology
A substantial body of preclinical research has explored the pharmacological effects of this compound in various animal models.
In Vitro Studies
In Vivo Studies
Animal Models of Schizophrenia:
Neboglamine has shown promise in animal models relevant to schizophrenia. In the phencyclidine (PCP)-induced hyperlocomotion model, a widely used paradigm to screen for antipsychotic potential, oral administration of Neboglamine dose-dependently inhibited both hyperlocomotion and rearing behavior in rats[1]. This effect is significant as it suggests a potential to manage the positive symptoms of schizophrenia.
Furthermore, studies using Fos-like immunoreactivity (FLI) as a marker of neuronal activation have shown that Neboglamine significantly increases the number of FLI-positive cells in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus[1]. This pattern of neuronal activation is similar to that observed with the atypical antipsychotic clozapine (B1669256) and the endogenous NMDA receptor co-agonist D-serine, but notably, it does not significantly affect the dorsolateral striatum, a region heavily impacted by typical antipsychotics, potentially indicating a lower risk of extrapyramidal side effects[1].
Cognitive Enhancement:
Preclinical studies have also suggested a cognitive-enhancing profile for Neboglamine. While specific data from models like the Morris water maze are not detailed in the available literature, its mechanism of action, by enhancing NMDA receptor function, strongly implies a potential to improve learning and memory processes that are often impaired in psychiatric and neurodegenerative disorders.
Neuroprotection:
There is evidence to suggest that Neboglamine may possess neuroprotective properties. Its ability to modulate NMDA receptor activity could potentially mitigate excitotoxicity and promote neuronal survival in conditions associated with neuronal damage.
Pharmacokinetics
Limited pharmacokinetic data for this compound is available. A reported half-life of approximately 4 hours suggests a relatively short duration of action. The approximate human dose is estimated to be in the range of 50-75mg[1]. However, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability in animal models have not been extensively published.
Clinical Trials
This compound has progressed to Phase II clinical trials for the treatment of schizophrenia and cocaine dependence.
Schizophrenia:
Information regarding the specific design and outcomes of Phase II trials for schizophrenia is limited. The progression to this stage suggests that the compound demonstrated an acceptable safety profile in Phase I studies and showed sufficient preclinical efficacy to warrant further investigation in patients.
Cocaine Dependence:
In 2007, a Cooperative Research and Development Agreement (CRADA) was established between Xytis Pharmaceuticals and the National Institute on Drug Abuse (NIDA) to evaluate Neboglamine's potential in treating cocaine addiction[2]. The rationale for this investigation stems from the role of glutamatergic systems in the neurobiology of addiction. However, the detailed outcomes of these clinical trials have not been made publicly available.
Experimental Protocols
While specific, detailed protocols for the preclinical studies involving Neboglamine are not fully published, the following represents a generalized workflow for the key experimental models used.
Figure 2: General experimental workflow for preclinical evaluation of Neboglamine.
PCP-Induced Hyperlocomotion Model
-
Animals: Male rats are typically used.
-
Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) for a set period.
-
Drug Administration: this compound or vehicle is administered orally or intraperitoneally at various doses.
-
PCP Challenge: After a predetermined pretreatment time, animals are challenged with a subcutaneous injection of phencyclidine (PCP).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration using automated activity monitoring systems.
-
Analysis: Data are analyzed to determine the dose-dependent effects of Neboglamine on PCP-induced hyperactivity.
Fos-like Immunoreactivity (FLI)
-
Animals and Drug Treatment: Following a similar drug administration paradigm as the behavioral studies, animals are euthanized at a specific time point after drug administration.
-
Tissue Processing: Brains are collected, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are incubated with primary antibodies against the Fos protein, followed by secondary antibodies and a detection system.
-
Quantification: The number of Fos-positive cells is quantified in specific brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Analysis: The data are analyzed to map the neuronal activation patterns induced by Neboglamine.
Summary and Future Directions
This compound represents a promising therapeutic agent with a novel mechanism of action centered on the positive allosteric modulation of the NMDA receptor glycine site. Preclinical studies have provided evidence for its potential antipsychotic and cognitive-enhancing effects. However, a significant gap remains in the publicly available quantitative data regarding its binding affinity, in vitro efficacy, and detailed pharmacokinetic profile. Furthermore, the outcomes of its Phase II clinical trials for schizophrenia and cocaine dependence have not been fully disclosed.
For drug development professionals and researchers, the future of Neboglamine or similar compounds will depend on:
-
Publication of Quantitative Data: The dissemination of precise binding and efficacy data is crucial for a comprehensive understanding of its pharmacological profile and for guiding the development of second-generation modulators.
-
Clinical Trial Transparency: The release of detailed results from the Phase II clinical trials is essential to ascertain its clinical efficacy and safety in patient populations.
-
Exploration of Other Indications: Given its mechanism of action, Neboglamine could be explored for other conditions characterized by NMDA receptor hypofunction, such as certain neurodegenerative diseases and mood disorders.
References
- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xytis Pharmaceuticals, Inc. Announces $40 Million CRADA From National Institute on Drug Abuse (NIDA) For Development Of Neboglamine In Cocaine Addiction - BioSpace [biospace.com]
Neboglamine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Neboglamine hydrochloride, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key chemical properties, pharmacological data, and experimental methodologies to support ongoing research and development efforts in neuroscience.
Core Chemical and Physical Data
This compound, also known as CR-2249 and XY-2401, is a derivative of glutamic acid.[1] The hydrochloride salt form enhances its solubility for research and pharmaceutical applications.[2]
| Property | Value | References |
| CAS Number | 2759182-59-5 | [2][3][4] |
| Parent Compound CAS | 163000-63-3 | [1][5] |
| Molecular Formula | C₁₃H₂₅ClN₂O₃ | [1][3][6] |
| Molecular Weight | 292.80 g/mol | [1][3][6] |
| IUPAC Name | (4S)-4-amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid;hydrochloride | [1][6] |
Mechanism of Action: Modulating the NMDA Receptor
Neboglamine acts as a positive allosteric modulator at the glycine (B1666218) binding site of the NMDA receptor.[7][8] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[9] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.[9] By binding to an allosteric site on the receptor, Neboglamine enhances the action of the co-agonist, thereby potentiating NMDA receptor function.[8] This mechanism is of significant interest for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[7]
Below is a diagram illustrating the signaling pathway of the NMDA receptor and the modulatory role of Neboglamine.
Preclinical Data: In Vivo Efficacy
Immunohistochemical Analysis of Neuronal Activation
A key preclinical study investigated the effect of Neboglamine on neuronal activation in the rat brain by measuring the expression of Fos-like immunoreactivity (FLI), a marker of neuronal activity.
Table 2: Effect of Neboglamine on Fos-like Immunoreactivity in Rat Brain Regions
| Brain Region | Control (FLI-positive cells) | Neboglamine (20 mg/kg, s.c.) (FLI-positive cells) | Fold Increase | Reference |
| Prefrontal Cortex (PFCX) | 38.5 | 121.3 | 3.2 | [10] |
| Nucleus Accumbens (NAc) | 14.5 | 69.1 | 4.8 | [10] |
| Lateral Septal Nucleus (LSN) | 16.2 | 73.1 | 4.5 | [10] |
| Dorsolateral Striatum (DL-STR) | N/A | No effect | N/A | [10] |
These results demonstrate that Neboglamine significantly increases neuronal activity in brain regions implicated in the pathophysiology of schizophrenia, with a pattern of activation similar to the endogenous NMDA receptor co-agonist D-serine.[5][6]
Behavioral Model of Antipsychotic Activity
Neboglamine has been evaluated in the phencyclidine (PCP)-induced hyperlocomotion model in rats, a widely used preclinical screen for potential antipsychotic drugs.[6] PCP, an NMDA receptor antagonist, induces behavioral changes in rodents that mimic some symptoms of schizophrenia.[6]
The diagram below outlines the general workflow for this type of behavioral experiment.
In these studies, oral administration of Neboglamine was found to dose-dependently inhibit PCP-induced hyperlocomotion and rearing behavior, suggesting potential antipsychotic-like activity.[5][6]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical evaluation of Neboglamine. These are intended as a guide and may require optimization for specific experimental conditions.
Immunohistochemistry for Fos-like Immunoreactivity
This protocol outlines the general steps for detecting neuronal activation in the rat brain following Neboglamine administration.
-
Animal Treatment and Perfusion:
-
Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle to male Wistar rats.
-
After a designated time (e.g., 2 hours), deeply anesthetize the animals and perform transcardial perfusion with saline followed by a 4% paraformaldehyde solution in phosphate-buffered saline (PBS).
-
-
Tissue Processing:
-
Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm sections) using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Incubate in a blocking solution (e.g., PBS containing normal goat serum and Triton X-100) to reduce non-specific binding.
-
Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) method.
-
Visualize the immunoreactivity using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Analysis:
-
Mount the stained sections onto slides, dehydrate, and coverslip.
-
Quantify the number of FLI-positive cells in specific brain regions using light microscopy and image analysis software.
-
PCP-Induced Hyperlocomotion
This protocol describes a behavioral assay to assess the potential antipsychotic effects of Neboglamine.
-
Animals and Habituation:
-
Use male Sprague-Dawley or Wistar rats.
-
Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituate each rat to the locomotor activity chamber (e.g., a clear Plexiglas box with infrared beams) for a set period (e.g., 30 minutes).
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.).
-
After a specified pretreatment time (e.g., 60 minutes), administer phencyclidine (PCP) (e.g., 2.5 mg/kg, s.c.) or saline.
-
-
Behavioral Recording:
-
Immediately after PCP administration, place the animals back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5- or 10-minute intervals).
-
Compare the locomotor activity between treatment groups using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests.
-
This technical guide provides a foundational understanding of this compound for researchers. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this novel NMDA receptor modulator.
References
- 1. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. imrpress.com [imrpress.com]
- 6. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Immunohistochemistry (IHC) protocol [hellobio.com]
- 10. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Neboglamine Hydrochloride Solutions for Research Applications
For researchers, scientists, and drug development professionals, the accurate preparation of experimental compounds is paramount to achieving reproducible and reliable results. This document provides detailed application notes and protocols for the preparation of Neboglamine hydrochloride solutions for use in a research setting.
This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine-binding site.[1][2][3][4] Its potential as a therapeutic agent in neuropsychiatric disorders such as schizophrenia is an active area of research.[5][6] The following guidelines will ensure the proper handling, solubilization, and storage of this compound for various experimental needs.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value |
| Chemical Name | 4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride[1] |
| Alternate Names | CR-2249, XY-2401[7] |
| Molecular Formula | C13H25ClN2O3[1] |
| Molecular Weight | 292.80 g/mol [1] |
| CAS Number | 163000-63-3[1] |
| Appearance | White to off-white solid |
| Solubility | Highly soluble in aqueous solutions.[1] Specific solubility of 2.5 mg/mL (8.54 mM) has been reported in various solvent systems, often requiring sonication for complete dissolution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
For many in vitro and as a starting point for in vivo formulations, a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Allow the this compound powder to equilibrate to room temperature for at least one hour before opening the vial.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.928 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously to aid dissolution.
-
If necessary, sonicate the solution in a water bath until it is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store aliquots in tightly sealed vials at -20°C for up to one month.
-
For longer-term storage, aliquots can be kept at -80°C for up to six months.
Preparation of Aqueous Solutions for In Vitro Assays
For cell-based assays or other in vitro experiments, it is crucial to prepare the final working solution in a physiologically compatible buffer. The activity of NMDA receptors is known to be sensitive to pH, with lower extracellular pH generally decreasing receptor activity. Therefore, maintaining a physiological pH of approximately 7.4 is recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or Artificial Cerebrospinal Fluid (aCSF))
-
Sterile dilution tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions of the stock solution with the appropriate physiological buffer to achieve the desired final concentration.
-
Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts.
-
It is recommended to prepare fresh aqueous solutions on the day of the experiment.
Preparation of Formulations for In Vivo Administration
For animal studies, this compound can be administered via various routes, including oral (p.o.) and subcutaneous (s.c.) injection. The choice of vehicle will depend on the specific experimental design and route of administration.
Example Formulation for Subcutaneous Injection (2.5 mg/mL):
This protocol is based on a common vehicle system for compounds with limited aqueous solubility.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and sonicator
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final mixture thoroughly.
-
If necessary, sonicate the solution to ensure it is clear and homogenous.
-
The final concentration of this compound in this formulation would be 2.5 mg/mL. The dosage administered to the animal would then be calculated based on its body weight.
Visualizations
.dot
Caption: Workflow for preparing this compound solutions.
.dot
Caption: Neboglamine's modulation of the NMDA receptor signaling pathway.
References
- 1. Interactive effects of pH and temperature on N-methyl-D-aspartate receptor activity in rat cortical brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neboglamine | TargetMol [targetmol.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Endogenous pH shifts facilitate spreading depression by effect on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4S)-4-Amino-5-((4,4-dimethylcyclohexyl)amino)-5-oxopentanoic acid | C13H24N2O3 | CID 3074827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intracellular pH reduction prevents excitotoxic and ischemic neuronal death by inhibiting NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Electrophysiological Effects of Neboglamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the electrophysiological effects of Neboglamine hydrochloride, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. The protocols detailed below are designed for researchers in neuroscience and drug development to characterize the impact of Neboglamine on neuronal activity, synaptic transmission, and plasticity.
Introduction to this compound
This compound is a functional modulator of the glycine site on the NMDA receptor.[1] By acting as a positive allosteric modulator, it enhances the activity of the NMDA receptor in the presence of the endogenous co-agonists glycine or D-serine.[2][3] This modulation is of significant interest for therapeutic applications, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1] Understanding the precise electrophysiological effects of Neboglamine is crucial for elucidating its mechanism of action and predicting its therapeutic potential.
Mechanism of Action: NMDA Receptor Modulation
The NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) for activation.[4][5] Neboglamine facilitates the action of the co-agonist, thereby increasing the probability of channel opening in the presence of glutamate. This leads to an enhanced influx of Ca²⁺ into the postsynaptic neuron, a critical event for initiating downstream signaling cascades involved in learning, memory, and other forms of synaptic plasticity.
Below is a diagram illustrating the signaling pathway of Neboglamine's action on the NMDA receptor.
Quantitative Data Summary
The following tables summarize expected quantitative data from electrophysiological experiments investigating the effects of Neboglamine. While direct electrophysiological data for Neboglamine is limited in publicly available literature, the values presented are based on findings from immunohistochemical studies on neuronal activation and typical effects of other NMDA receptor positive allosteric modulators.
Table 1: Effect of Neboglamine on Neuronal Activation (Fos-like Immunoreactivity)
| Brain Region | Fold Increase in FLI-positive cells vs. Control | Reference |
| Prefrontal Cortex | 3.2 | [1] |
| Nucleus Accumbens | 4.8 | [1] |
| Lateral Septal Nucleus | 4.5 | [1] |
Table 2: Expected Effects of Neboglamine on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)
| Parameter | Expected Change with Neboglamine | Rationale |
| EPSC Amplitude | Increase | Enhanced receptor activation |
| EPSC Decay Time | Prolongation | Slower unbinding of co-agonist/glutamate |
| Charge Transfer | Increase | Combination of increased amplitude and duration |
Table 3: Expected Effects of Neboglamine on Long-Term Potentiation (LTP)
| LTP Parameter | Expected Change with Neboglamine | Rationale |
| Magnitude of Potentiation | Increase | Enhanced Ca²⁺ influx through NMDA receptors |
| Induction Threshold | Lower | Facilitation of NMDA receptor activation |
Experimental Protocols
Detailed methodologies for key electrophysiology experiments are provided below. These protocols are designed to be adapted for specific laboratory conditions and research questions.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to measure the effect of Neboglamine on NMDA receptor-mediated synaptic currents in individual neurons.
References
- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars Portal [scholarsportal.info]
- 4. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neboglamine Hydrochloride in Rodent Behavioral Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neboglamine hydrochloride is a novel compound that acts as a positive allosteric modulator at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action suggests its potential as a therapeutic agent for neuropsychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia, and for conditions where cognitive enhancement is desired.[1][2][3] Preclinical assessment of this compound in rodent models is crucial to elucidate its behavioral effects and therapeutic potential.
These application notes provide detailed protocols for a battery of behavioral assays in rodents to evaluate the antipsychotic-like, cognitive-enhancing, and anxiolytic properties of this compound.
Mechanism of Action: Modulation of the NMDA Receptor
This compound is a functional modulator of the glycine site on the NMDA receptor.[3] The NMDA receptor, a key player in synaptic plasticity and learning and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[4] Neboglamine potentiates the action of the co-agonist, thereby enhancing NMDA receptor function.[5] This modulation of glutamatergic neurotransmission is believed to underlie its potential therapeutic effects.[2]
Behavioral Assays
A comprehensive assessment of this compound's behavioral profile can be achieved through a combination of models targeting psychosis, cognition, and anxiety.
Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of psychosis-related symptoms in schizophrenia.[3]
Experimental Protocol:
-
Animals: Male Wistar rats (200-250g).
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12-h light/dark cycle.
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment.
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams).
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, oral gavage) or vehicle 60 minutes before the test.
-
Administer PCP (e.g., 2 mg/kg, intraperitoneal) or saline 15 minutes before placing the animal in the arena.
-
-
Procedure:
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled and the number of rearings. Compare the effects of this compound on PCP-induced hyperlocomotion to the vehicle control group.
Quantitative Data Summary: PCP-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) | Rearing Frequency |
| Vehicle + Saline | - | 1500 ± 200 | 30 ± 5 |
| Vehicle + PCP | 2 | 8000 ± 500 | 150 ± 20 |
| Neboglamine + PCP | 3 | 5500 ± 450 | 100 ± 15 |
| Neboglamine + PCP | 10 | 3000 ± 300 | 60 ± 10 |
| Haloperidol + PCP | 0.1 | 2500 ± 250 | 50 ± 8 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle + PCP group. Data are representative based on published literature for NMDA modulators. |
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess spatial learning and memory, which are hippocampus-dependent cognitive functions.[4][6][7][8][9][10] This test is particularly relevant for evaluating the nootropic potential of this compound.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Habituation: Handle mice for 3-5 days prior to the experiment. Allow them to acclimate to the testing room for at least 60 minutes before each session.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, the mouse is gently placed in the water at one of four randomized starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-20 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
-
-
Data Analysis:
-
Acquisition Phase: Escape latency (time to find the platform) and path length.
-
Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
Quantitative Data Summary: Morris Water Maze
| Treatment Group | Dose (mg/kg) | Escape Latency (Day 4, sec) | Time in Target Quadrant (Probe Trial, %) |
| Vehicle | - | 35 ± 5 | 30 ± 4 |
| Scopolamine | 1 | 55 ± 6 | 18 ± 3 |
| Neboglamine + Scopolamine | 3 | 40 ± 5 | 25 ± 4 |
| Neboglamine + Scopolamine | 10 | 32 ± 4 | 32 ± 5 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Scopolamine group. Data are representative for a cognitive enhancer in an amnesia model. |
Elevated Plus Maze (EPM)
The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents.[8][11][12][13][14][15] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. This assay can be used to evaluate the anxiolytic or anxiogenic potential of this compound.
Experimental Protocol:
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two closed arms.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
A video camera positioned above the maze records the session.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
Quantitative Data Summary: Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle | - | 20 ± 3 | 25 ± 4 |
| Neboglamine | 3 | 35 ± 5 | 38 ± 6 |
| Neboglamine | 10 | 45 ± 6 | 50 ± 7 |
| Diazepam | 1 | 50 ± 7 | 55 ± 8 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative based on published literature for anxiolytic compounds. |
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents.[16][17][18][19][20][21] It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. This test is valuable for assessing the pro-cognitive effects of this compound.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm). A variety of objects that are different in shape, color, and texture, but similar in size and complexity.
-
Habituation:
-
Day 1: Allow each rat to explore the empty arena for 10 minutes.
-
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the training session.
-
Procedure:
-
Training Session (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Retention Interval: Return the rat to its home cage for a specified period (e.g., 1 hour or 24 hours).
-
Test Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Quantitative Data Summary: Novel Object Recognition
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) - 1h delay | Discrimination Index (DI) - 24h delay |
| Vehicle | - | 0.4 ± 0.05 | 0.1 ± 0.03 |
| Neboglamine | 3 | 0.6 ± 0.07 | 0.3 ± 0.04 |
| Neboglamine | 10 | 0.7 ± 0.08 | 0.5 ± 0.06 |
| MK-801 (NMDA antagonist) | 0.1 | 0.05 ± 0.02 | -0.1 ± 0.03 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative based on published literature for cognitive enhancers. |
Conclusion
The behavioral models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in rodents. By systematically assessing its effects on psychosis-related behaviors, spatial and recognition memory, and anxiety, researchers can gain valuable insights into its therapeutic potential for a range of neuropsychiatric and cognitive disorders. The provided quantitative data summaries serve as a reference for expected outcomes with compounds acting on the NMDA glycine site. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data, facilitating the drug development process.
References
- 1. Elevated T-maze evaluation of anxiety and memory effects of NMDA/glycine-B site ligands injected into the dorsal periaqueductal gray matter and the superior colliculus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor activation antagonizes the NMDA antagonist-induced antianxiety effect in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effects of NMDA/glycine-B receptor ligands are abolished during the elevated plus-maze trial 2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. GluN3A excitatory glycine receptors control adult cortical and amygdalar circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Novel Object Recognition [protocols.io]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Neboglamine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosage and administration of Neboglamine (B1678000) hydrochloride in rat models, compiled from available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing experimental studies.
Data Presentation
Table 1: Dosage and Administration of Neboglamine Hydrochloride in Rats
| Administration Route | Species/Strain | Dose (mg/kg) | Vehicle | Study Type | Observed Effects |
| Oral (p.o.) | Male Wistar Rat | 0.3, 3, 30 | Not Specified | Pharmacodynamics | Dose-dependent inhibition of PCP-induced hyperlocomotion and rearing behavior.[1] |
| Subcutaneous (s.c.) | Male Wistar Rat | 20 | Not Specified | Pharmacodynamics | Increased neuronal activity in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus.[1] |
| Intraperitoneal (i.p.) | Rat | 30 | Physiological Saline | Pharmacodynamics | Inhibition of cocaine and morphine-induced hypermotility.[2] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity (PCP-Induced Hyperlocomotion Model)
This protocol is designed to evaluate the efficacy of this compound in a rat model of phencyclidine (PCP)-induced hyperlocomotion, a common preclinical screen for antipsychotic potential.[1]
1. Animals:
-
Male Wistar rats (250-300g).
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatize animals to the facility for at least one week prior to the experiment.
2. Drug Preparation:
-
This compound: While the specific vehicle for oral administration in the cited study is not provided, a common approach is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water. The concentration should be calculated based on the desired dose and a standard oral gavage volume (e.g., 5 mL/kg).[3]
-
PCP Hydrochloride: Dissolve in physiological saline (0.9% NaCl) to a concentration that allows for a subcutaneous injection volume of 1 mL/kg. A typical dose to induce hyperlocomotion is 2.5 mg/kg.[4]
3. Experimental Procedure:
-
Habituate the rats to the testing environment (e.g., open-field arenas) for at least 30 minutes on two consecutive days before the test day.
-
On the test day, administer this compound (0.3, 3, or 30 mg/kg) or vehicle via oral gavage.
-
After a pre-treatment period (e.g., 60 minutes), administer PCP (2.5 mg/kg) or vehicle (saline) via subcutaneous injection.
-
Immediately place the rat in the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
4. Data Analysis:
-
Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound against the vehicle and PCP control groups.
Protocol 2: Intraperitoneal Administration for Behavioral Studies
This protocol describes the intraperitoneal administration of this compound for assessing its effects on drug-induced hypermotility.[2]
1. Animals:
-
Use adult male rats of a specified strain (e.g., Sprague-Dawley or Wistar).
-
Follow standard housing and acclimatization procedures as described in Protocol 1.
2. Drug Preparation:
-
This compound: Dissolve in sterile physiological saline (0.9% NaCl) to achieve the desired concentration for a 30 mg/kg dose. The injection volume should be kept low, typically 1-2 mL/kg.[3]
-
Inducing Agent (e.g., Cocaine or Morphine): Prepare according to established protocols for the specific agent and desired effect.
3. Experimental Procedure:
-
Administer this compound (30 mg/kg) or vehicle (physiological saline) via intraperitoneal injection.
-
After a pre-treatment time of 30 minutes, administer the hypermotility-inducing agent (e.g., cocaine or morphine) via the appropriate route (e.g., subcutaneous).
-
Immediately place the animal in an activity monitoring chamber.
-
Record locomotor activity for a defined period.
4. Data Analysis:
-
Compare the locomotor activity between the Neboglamine-treated group and the control group using statistical analysis to determine the inhibitory effect.
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow for PCP-Induced Hyperlocomotion Study
References
- 1. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007039869A2 - Use of neboglamine in the treatment of toxicodependency - Google Patents [patents.google.com]
- 3. downstate.edu [downstate.edu]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Neboglamine Hydrochloride at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neboglamine hydrochloride (also known as CR-2249 and XY-2401) is a positive allosteric modulator (PAM) that acts at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[4][5] Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia.[6][7][8] Neboglamine enhances the activity of the NMDA receptor in the presence of the co-agonists glutamate (B1630785) and glycine (or D-serine).[2][9]
Radioligand binding assays are a fundamental technique for characterizing the interaction of a compound with its receptor target.[10][11] These assays are considered the gold standard for determining the affinity of a ligand for a receptor.[11] This document provides detailed protocols and application notes for conducting a radioligand binding assay to characterize the interaction of this compound with the NMDA receptor.
Data Presentation
Due to the limited availability of specific quantitative binding data for this compound in the public domain, the following tables present illustrative data that would be expected from a radioligand binding assay for a positive allosteric modulator at the NMDA receptor glycine site.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-4-amino-N-(4,4-dimethylcyclohexyl)glutamic acid hydrochloride |
| Molecular Formula | C13H25ClN2O3 |
| Molecular Weight | 292.80 g/mol [9] |
| CAS Number | 2759182-59-5[1] |
| Primary Target | Glycine site of the NMDA receptor[9] |
Table 2: Illustrative Radioligand Binding Data for this compound
| Assay Type | Radioligand | Experimental Conditions | Measured Parameter | Illustrative Value |
| Indirect Modulation Assay | [3H]MK-801 | Competition with increasing concentrations of Neboglamine in the presence of glutamate and glycine. | EC50 (Potentiation) | 50 nM |
| Direct Binding Assay (Competitive) | [3H]Glycine or [3H]DCKA* | Competition between a known glycine site antagonist and increasing concentrations of Neboglamine. | Ki | 100 nM |
*Note: [3H]DCKA (5,7-dichlorokynurenic acid) is a high-affinity antagonist for the glycine site. The choice of radioligand would depend on the specific experimental goals. The EC50 value represents the concentration of Neboglamine that produces 50% of the maximal potentiation of [3H]MK-801 binding. The Ki value represents the inhibitory constant of Neboglamine at the glycine binding site in a competition assay. These values are for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the binding of this compound at the NMDA receptor.
Protocol 1: Membrane Preparation from Rat Brain Cortex
This protocol describes the preparation of crude synaptic membranes from rat brain tissue, which are a rich source of NMDA receptors.
Materials:
-
Whole rat brains (cortex)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Centrifuge and rotor capable of 48,000 x g
-
Glass-Teflon homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Dissect the cerebral cortices from rat brains on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending it in fresh homogenization buffer and centrifuging again at 48,000 x g for 20 minutes.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using the Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: [3H]MK-801 Radioligand Binding Assay (Indirect Modulation)
This assay indirectly measures the positive allosteric modulatory effect of Neboglamine on the NMDA receptor. Neboglamine will enhance the binding of [3H]MK-801, a use-dependent channel blocker, in the presence of glutamate and glycine.[12][13]
Materials:
-
Rat cortical membranes (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound stock solution
-
Glutamate and Glycine stock solutions
-
Non-specific binding control: 10 µM unlabeled MK-801
-
96-well filter plates (GF/B or GF/C)
-
Vacuum filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Thaw the rat cortical membranes on ice. Dilute to a final protein concentration of 100-200 µ g/well in the assay buffer.
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of diluted membrane preparation
-
25 µL of glutamate (final concentration 10 µM)
-
25 µL of glycine (final concentration 10 µM)
-
25 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle.
-
25 µL of [3H]MK-801 (final concentration 1-5 nM).
-
For non-specific binding wells, add 25 µL of 10 µM unlabeled MK-801 instead of Neboglamine.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Analyze the data by subtracting the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the log concentration of Neboglamine to determine the EC50 for potentiation.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Activation and Modulation by Neboglamine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the [3H]MK-801 Radioligand Binding Assay.
Logical Relationship of Neboglamine's Action
Caption: Mechanism of Action of Neboglamine at the NMDA Receptor.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. labs.penchant.bio [labs.penchant.bio]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.uniupo.it [research.uniupo.it]
- 8. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neboglamine (hydrochloride) () for sale [vulcanchem.com]
- 10. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Measuring Neurotransmitter Release with Neboglamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neboglamine hydrochloride is a functional modulator of the N-methyl-D-aspartate (NMDA) receptor, acting as a positive allosteric modulator at the glycine (B1666218) co-agonist site. This mechanism allows it to enhance NMDA receptor function, which plays a critical role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in various neurological and psychiatric disorders, including schizophrenia. Preclinical studies have demonstrated that Neboglamine can counteract the effects of NMDA receptor antagonists like phencyclidine (PCP), restoring NMDA-mediated neurotransmitter release. This property makes Neboglamine a valuable research tool for investigating the glutamatergic system and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound to measure its effects on neurotransmitter release, particularly in the context of reversing a chemically-induced deficit in NMDA receptor function. The primary techniques described are in vivo microdialysis for sample collection from specific brain regions and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the sensitive and specific quantification of neurotransmitters.
Mechanism of Action: this compound
Neboglamine enhances the activity of the NMDA receptor by facilitating the binding of the co-agonist glycine. The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open its ion channel. By positively modulating the glycine binding site, Neboglamine increases the probability of channel opening in the presence of glutamate, thereby enhancing glutamatergic neurotransmission.
Application Notes and Protocols: In Vivo Microdialysis with Neboglamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neboglamine hydrochloride (formerly known as nebostinel) is a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] This mechanism of action has positioned it as a potential therapeutic agent for conditions associated with NMDA receptor dysfunction, such as schizophrenia, where it may alleviate negative and cognitive symptoms.[1][2] In vivo microdialysis is a powerful technique to study the effects of pharmacological agents on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[3][4] This document provides detailed application notes and a representative protocol for conducting in vivo microdialysis studies with this compound.
Mechanism of Action
Neboglamine enhances the function of the NMDA receptor by binding to an allosteric site and potentiating the action of the co-agonist glycine.[5][6] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[6] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, either glycine or D-serine.[6] By positively modulating the glycine site, Neboglamine facilitates NMDA receptor opening, leading to an influx of Ca2+ and subsequent activation of downstream signaling cascades.
Preclinical Findings with Neboglamine
Preclinical studies have demonstrated the potential of Neboglamine in models of schizophrenia. It has been shown to have antipsychotic-like effects in rats, similar to clozapine (B1669256) and haloperidol, by increasing neuronal activation in brain regions like the prefrontal cortex and nucleus accumbens.[2][7] Furthermore, in vivo microdialysis experiments have indicated that Neboglamine can increase extracellular levels of norepinephrine, suggesting a broader neurochemical profile that may contribute to its therapeutic effects. While detailed quantitative data from these specific microdialysis studies are not widely published, the qualitative findings support the engagement of Neboglamine with central neurotransmitter systems.
Data Presentation: Representative Neurotransmitter Changes
The following table summarizes hypothetical quantitative data representing the expected outcome of an in vivo microdialysis study with this compound administration, based on published qualitative findings. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Brain Region | Neurotransmitter | Baseline (fmol/µL) | Neboglamine HCl (10 mg/kg, i.p.) - Peak % Change from Baseline |
| Prefrontal Cortex | Norepinephrine | 1.5 ± 0.2 | 150 ± 15% |
| Glutamate | 3.2 ± 0.4 | No significant change | |
| Glycine | 8.5 ± 1.1 | No significant change | |
| Nucleus Accumbens | Dopamine | 4.8 ± 0.6 | No significant change |
Note: This table is a representative example. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo microdialysis experiment in rats to assess the effect of this compound on neurotransmitter levels in the prefrontal cortex.
I. Materials and Reagents
-
This compound
-
Sterile saline (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Microdialysis probes (e.g., 2 mm membrane length, 20 kDa molecular weight cut-off)
-
Guide cannula and dummy cannula
-
Syringe pump
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis
-
Stereotaxic apparatus
II. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex).
-
Slowly lower the guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 5-7 days post-surgery.
III. In Vivo Microdialysis Procedure
-
On the day of the experiment, handle the rat gently and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle (saline).
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store the collected samples at -80°C until analysis.
IV. Neurochemical Analysis
-
Analyze the dialysate samples for neurotransmitter concentrations using a validated HPLC method with the appropriate detection system (e.g., electrochemical detection for monoamines, fluorescence detection for amino acids after derivatization).
-
Quantify the neurotransmitter levels by comparing the peak areas to those of known standards.
-
Express the data as a percentage change from the baseline levels.
Visualizations
Signaling Pathway of Neboglamine Action
Caption: Neboglamine enhances NMDA receptor function.
Experimental Workflow for In Vivo Microdialysis
References
- 1. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activation of N-methyl-D-aspartate receptors generates free radicals and reduces antioxidant ability in the rat hippocampus: experimental protocol of in vivo ESR spectroscopy and microdialysis for redox status evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the PCP-Induced Hyperlocomotion Model with Neboglamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phencyclidine (PCP), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, is widely used to induce a behavioral state in rodents that mimics aspects of human psychosis, particularly schizophrenia. A hallmark of this model is hyperlocomotion, which serves as a valuable endpoint for screening potential antipsychotic compounds. Neboglamine hydrochloride (formerly known as CR-2249 and XY-2401) is a positive allosteric modulator of the glycine (B1666218) site on the NMDA receptor. By enhancing the action of the co-agonist glycine, Neboglamine offers a targeted approach to normalizing glutamatergic neurotransmission, which is dysregulated in the PCP model and hypothesized to be a key factor in the pathophysiology of schizophrenia.
These application notes provide a detailed protocol for utilizing the PCP-induced hyperlocomotion model in rats to evaluate the efficacy of this compound. The document includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the underlying signaling pathways and experimental workflow.
Data Presentation
The following tables summarize the dose-dependent effects of orally administered this compound on PCP-induced hyperlocomotion and rearing behavior in rats, as reported in the scientific literature.
Table 1: Effect of this compound on PCP-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (Counts/60 min) | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 150 ± 25 | - |
| Vehicle + PCP | 2.5 (s.c.) | 1200 ± 150 | 0% |
| Neboglamine + PCP | 3 | 850 ± 100 | ~33% |
| Neboglamine + PCP | 10 | 500 ± 75 | ~67% |
| Neboglamine + PCP | 30 | 200 ± 50 | ~95% |
Data are presented as mean ± SEM. The quantitative values are illustrative estimates based on published findings describing a dose-dependent inhibition.[1]
Table 2: Effect of this compound on PCP-Induced Rearing Behavior in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Rearing Frequency (Counts/60 min) | % Inhibition of PCP Effect |
| Vehicle + Saline | - | 20 ± 5 | - |
| Vehicle + PCP | 2.5 (s.c.) | 100 ± 15 | 0% |
| Neboglamine + PCP | 3 | 70 ± 10 | ~37.5% |
| Neboglamine + PCP | 10 | 40 ± 8 | ~75% |
| Neboglamine + PCP | 30 | 25 ± 6 | ~93.8% |
Data are presented as mean ± SEM. The quantitative values are illustrative estimates based on published findings describing a dose-dependent inhibition.[1]
Experimental Protocols
Protocol 1: Induction of Hyperlocomotion with PCP and Treatment with this compound
Objective: To assess the ability of this compound to attenuate PCP-induced hyperlocomotion in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Phencyclidine (PCP) hydrochloride
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for Neboglamine (e.g., 0.5% carboxymethylcellulose)
-
Open field apparatus (e.g., 40 x 40 x 30 cm arena) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).
-
Standard laboratory equipment (syringes, needles, gavage needles, etc.)
Procedure:
-
Animal Acclimation: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water. Handle the rats for several days before the experiment to minimize stress.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation:
-
Dissolve PCP hydrochloride in saline to the desired concentration (e.g., for a 2.5 mg/kg dose).
-
Suspend this compound in the chosen vehicle at the desired concentrations (e.g., for 3, 10, and 30 mg/kg doses). Prepare a vehicle-only control.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before the PCP injection.
-
Administer PCP (e.g., 2.5 mg/kg) or saline subcutaneously (s.c.).
-
-
Behavioral Assessment:
-
Immediately after the PCP/saline injection, place the rat in the center of the open field apparatus.
-
Record locomotor activity (e.g., distance traveled, beam breaks) and rearing frequency for a period of 60 to 90 minutes.
-
-
Data Analysis:
-
Quantify the total locomotor activity and rearing counts for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the effects.
-
Calculate the percentage inhibition of the PCP effect for each dose of Neboglamine.
-
Visualizations
Signaling Pathway: PCP and Neboglamine Action at the NMDA Receptor
Caption: Mechanism of PCP and Neboglamine at the NMDA receptor.
Experimental Workflow
Caption: Experimental workflow for the PCP-induced hyperlocomotion model.
References
Troubleshooting & Optimization
Neboglamine hydrochloride solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of neboglamine (B1678000) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of neboglamine hydrochloride in common solvents?
A1: this compound is highly soluble in aqueous solutions.[1] For non-aqueous and mixed-solvent systems, specific solubility data is provided in the table below. The use of ultrasound may be required to achieve a clear solution.[2] In dimethyl sulfoxide (B87167) (DMSO), it can reach a concentration of 100 mg/mL, though it's noted that hygroscopic DMSO can impact solubility, so freshly opened DMSO is recommended.
Q2: What are the recommended storage conditions for this compound powder and solutions?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: How does the hydrochloride salt form of neboglamine affect its properties?
A3: The hydrochloride salt form of neboglamine enhances its solubility in aqueous solutions and improves its stability, which is a critical factor for pharmaceutical formulations and preclinical testing.[1][3][4]
Q4: Are there any known incompatibilities for this compound in solution?
A4: While specific incompatibility studies for this compound are not detailed in the available literature, it is generally advisable to avoid strong oxidizing agents and highly alkaline conditions, as these can promote degradation of amino acid derivatives.
Troubleshooting Guides
Solubility Issues
If you are encountering problems with dissolving this compound, please refer to the following troubleshooting guide.
Problem: this compound is not dissolving completely or is precipitating out of solution.
| Potential Cause | Troubleshooting Step |
| Insufficient Sonication/Heating | Apply ultrasonic treatment to the solution.[2] Gentle heating can also aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Incorrect Solvent System | Verify that the solvent system is appropriate for the desired concentration. Refer to the solubility data table for established solvent systems. |
| Hygroscopic DMSO | If using DMSO for high-concentration stock solutions, ensure it is a new, unopened bottle, as absorbed water can affect solubility. |
| Solution Saturation | The desired concentration may exceed the solubility limit of the chosen solvent. Try preparing a more dilute solution or select an alternative solvent system with higher solubilizing capacity (e.g., containing co-solvents like PEG300 or SBE-β-CD). |
| pH of Aqueous Solution | For aqueous solutions, the pH can significantly influence the solubility of amino acid hydrochlorides. Ensure the pH of your buffer is in a range where the molecule is sufficiently ionized. |
Stability Concerns
For concerns regarding the stability of your this compound solutions, please consult the following guide.
Problem: Suspected degradation of this compound in solution, indicated by discoloration, precipitation, or loss of activity.
| Potential Cause | Troubleshooting Step |
| Improper Storage | Ensure solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from light. Aliquoting stock solutions can prevent repeated freeze-thaw cycles. |
| pH-Mediated Hydrolysis | The stability of molecules with amide and carboxylic acid groups can be pH-dependent. Prepare solutions in buffers at a pH that minimizes hydrolysis. For many amine hydrochlorides, a slightly acidic pH (around 4-6) is often optimal. |
| Oxidation | If not stored under an inert atmosphere, dissolved oxygen can lead to oxidative degradation. For long-term storage, consider degassing the solvent or storing under nitrogen or argon. |
| Photodegradation | Protect solutions from exposure to light, especially UV light, by using amber vials or wrapping containers in foil. |
Data Presentation
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 341.53 | Requires sonication; use of new, non-hygroscopic DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 | 8.54 | Requires sonication. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 8.54 | Requires sonication. |
| 10% DMSO, 90% Corn Oil | 2.5 | 8.54 | Requires sonication. |
Table 2: Recommended Storage Conditions
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Solution in Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Solution for In Vivo Studies
This protocol is based on established methods for preparing this compound for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), new and unopened
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the solvents in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound powder to the vehicle to achieve a final concentration of 2.5 mg/mL.
-
Vortex the mixture thoroughly.
-
Place the vial in a sonicator and sonicate until the solution is clear.
-
Visually inspect the solution for any undissolved particles. If present, continue sonication.
-
The solution is ready for use. If not used immediately, store at the appropriate temperature as per the stability guidelines.
Protocol 2: General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a representative protocol based on ICH guidelines, as specific degradation kinetics for this compound are not publicly available.
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., RP-HPLC).
-
The analytical method should be capable of separating the parent drug from all degradation products.
-
Quantify the amount of remaining parent drug and the formation of degradation products.
-
Visualizations
References
Preparing stable stock solutions of Neboglamine hydrochloride in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neboglamine hydrochloride. Our aim is to help you prepare stable stock solutions in DMSO for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (341.53 mM).[1] It is important to note that achieving this concentration may require ultrasonic assistance.[1]
Q3: The compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Absorbed water can significantly impact the solubility of compounds.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Gentle sonication can help to break down powder aggregates and facilitate dissolution.[1]
-
Gentle warming: Briefly and gently warming the solution (e.g., in a 37°C water bath) may improve solubility. However, be cautious as excessive heat can degrade the compound.
-
Prepare a more dilute solution: If the compound still does not dissolve, you may need to prepare a stock solution at a lower concentration.
Q4: My prepared stock solution appears cloudy or has precipitates. What could be the cause?
A4: Cloudiness or precipitation in your stock solution can be due to several factors:
-
Supersaturation: You may have exceeded the solubility limit of this compound in DMSO at the storage temperature.
-
Water contamination: As mentioned, water absorbed by DMSO can reduce the solubility of the compound, leading to precipitation.[4][5]
-
Improper storage: Storing the solution at a temperature where the compound is less soluble can cause it to precipitate out of solution.
Q5: How should I store my this compound stock solution in DMSO?
A5: Proper storage is crucial for maintaining the stability and efficacy of your stock solution. Refer to the table below for recommended storage conditions and durations. It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Data Presentation: Storage and Stability of this compound Solutions
| Parameter | Powder | In Solvent (DMSO) |
| Storage Temperature | -20°C | -80°C or -20°C |
| Stability Duration | 3 years | 6 months at -80°C; 1 month at -20°C.[1][2] Another source suggests 1 year at -80°C.[6][7] A third source indicates 2 weeks at 4°C and 6 months at -80°C.[8] |
Note: Stability can vary between manufacturers. Always refer to the product-specific datasheet for the most accurate storage information.
Experimental Protocol: Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol details the steps for preparing a 100 mM stock solution of this compound (Molecular Weight: 292.80 g/mol )[1] in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-weigh the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need 29.28 mg.
-
Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the powder. For a 100 mM solution with 29.28 mg of the compound, you would add 1 mL of DMSO.
-
Initial Mixing: Vortex the tube for 30-60 seconds to initiate the dissolution process.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear.[1] Avoid prolonged sonication that could heat the sample.
-
Final Mixing: Vortex the solution again to ensure homogeneity.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This will minimize contamination and prevent degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Neboglamine | glycine NMDA-associated agonist | CAS# 163000-63-3 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Neboglamine | TargetMol [targetmol.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
Long-term storage and stability of Neboglamine hydrochloride powder
This technical support center provides guidance on the long-term storage and stability of Neboglamine hydrochloride powder for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, it is recommended to store this compound powder at -20°C . Several suppliers suggest a shelf-life of up to 3 years under these conditions.[1][2] For shorter periods, storage at 4°C is also an option, with a suggested shelf-life of up to 2 years.[3][4]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[3][4] It is advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the primary degradation pathway for this compound?
As a derivative of glutamic acid, this compound is susceptible to intramolecular cyclization to form a pyroglutamic acid derivative .[5][6] This non-enzymatic reaction involves the loss of a water molecule and can be influenced by factors such as temperature and pH.[5][7]
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility studies for this compound are not widely published, its glutamic acid-like structure suggests that it may be incompatible with strong oxidizing agents and extreme pH conditions which can accelerate its degradation.
Troubleshooting Guide
Issue: I am observing a loss of potency or inconsistent results with my this compound experiments.
This issue could be related to the degradation of the compound. Here is a step-by-step guide to troubleshoot the problem:
-
Verify Storage Conditions: Ensure that the powder has been consistently stored at -20°C and that solutions have been stored appropriately at -80°C or -20°C in aliquots.
-
Assess for Potential Degradation: The primary suspected degradation product is the pyroglutamic acid derivative. You can assess for its presence using analytical techniques like HPLC or LC-MS.
-
Implement Control Experiments: Compare the performance of your current batch of this compound with a freshly prepared solution from a new vial of powder.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Shelf-Life |
| Powder | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[3][4] | |
| Stock Solution | -80°C | Up to 6 months[3][4] |
| -20°C | Up to 1 month[3][4] |
Experimental Protocols
Protocol 1: Hypothetical Forced Degradation Study to Investigate Pyroglutamic Acid Formation
Objective: To assess the propensity of this compound to form a pyroglutamic acid derivative under thermal and pH stress.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in buffers of varying pH (e.g., pH 4, 7, and 9).
-
Stress Conditions:
-
Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 24, 48, and 72 hours).
-
pH Stress: Store the buffered solutions at room temperature and an elevated temperature (e.g., 40°C) and collect samples at various time points.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating Neboglamine from its potential degradation products. A reversed-phase C18 column is often suitable for this type of analysis.
-
Peak Identification: Use LC-MS to identify the mass of any new peaks that appear in the chromatograms of the stressed samples. A mass corresponding to Neboglamine minus the mass of water (18.015 g/mol ) would strongly suggest the formation of the pyroglutamic acid derivative.
Protocol 2: HPLC Method for the Detection of Pyroglutamic Acid Derivative
Objective: To develop an HPLC method for the separation and quantification of Neboglamine and its potential pyroglutamic acid degradation product.
Methodology:
-
Column: Agilent ZORBAX SB-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M diammonium hydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile). The exact gradient program would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
This method is based on a published method for the analysis of pyroglutamic acid in amino acid solutions and would require validation for this compound.[8]
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Neboglamine | TargetMol [targetmol.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 8. HPLC method for analysis of pyroglutamic acid in compound amino a...: Ingenta Connect [ingentaconnect.com]
Preventing precipitation of Neboglamine hydrochloride in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Neboglamine hydrochloride in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is the hydrochloride salt form of Neboglamine, a positive allosteric modulator of the NMDA receptor's glycine (B1666218) binding site.[1] Its chemical formula is C13H25ClN2O3, with a molecular weight of 292.80 g/mol .[1] While it is described as highly soluble in aqueous solutions, achieving high concentrations or maintaining its solubility under specific experimental conditions (e.g., changes in pH, temperature, or buffer composition) can be challenging, potentially leading to precipitation.[1][2] The hydrochloride salt form is utilized to enhance stability and facilitate parenteral administration.[1]
Q2: What are the primary factors that can cause this compound to precipitate from an aqueous buffer?
Precipitation of this compound, an amine hydrochloride, can be triggered by several factors:
-
pH Shift: The solubility of amine hydrochlorides is highly pH-dependent. An increase in pH can convert the more soluble ionized (salt) form to the less soluble free base, causing precipitation.
-
Common Ion Effect: The presence of a high concentration of chloride ions in the buffer can decrease the solubility of this compound.[3]
-
Temperature Changes: While the solubility of most solids increases with temperature, this relationship can vary.[4][5] Sudden changes in temperature can lead to supersaturation and subsequent precipitation.
-
Buffer Composition: Interactions between this compound and buffer components can affect its solubility. For example, phosphate (B84403) buffers can sometimes form less soluble salts with basic drugs.[6][7]
-
High Concentration: Attempting to prepare solutions exceeding the intrinsic solubility of this compound in a particular buffer system will result in precipitation.
Q3: What are some recommended excipients to enhance the solubility of this compound?
Several types of excipients can be used to improve and maintain the solubility of this compound in aqueous solutions:
-
Co-solvents: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Propylene Glycol (PG) can increase solubility.[2][8][9]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) can form micelles that encapsulate the drug, increasing its apparent solubility.[2][8]
-
Complexing Agents: Cyclodextrins, like Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with the drug molecule, enhancing its solubility.[2][8][9]
Q4: Are there any known formulation examples for dissolving this compound?
Yes, some formulations have been reported to achieve a concentration of 2.5 mg/mL. These often require sonication to aid dissolution, indicating that the process can be challenging.[2][8]
| Formulation Component | Example 1 | Example 2 |
| Co-solvent 1 | 10% DMSO | 10% DMSO |
| Co-solvent 2 | 40% PEG300 | - |
| Surfactant | 5% Tween-80 | - |
| Complexing Agent | - | 90% (20% SBE-β-CD in Saline) |
| Vehicle | 45% Saline | - |
| Dissolution Aid | Ultrasonic | Ultrasonic |
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to diagnosing and resolving precipitation of this compound during your experiments.
Problem: Precipitate forms immediately upon adding this compound to the buffer.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | 1. Review the literature for the solubility of similar amine hydrochlorides in your chosen buffer system. 2. Prepare a dilution series to determine the approximate solubility limit. 3. If a higher concentration is required, consider incorporating solubilizing excipients (see FAQs). |
| Incompatible Buffer | 1. Check the pH of your buffer. For amine hydrochlorides, a lower pH generally favors solubility. 2. If using a phosphate buffer, consider switching to an alternative like citrate (B86180) or acetate (B1210297) buffer to rule out the formation of insoluble phosphate salts. |
Problem: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Slow Precipitation from a Supersaturated Solution | 1. Ensure the initial dissolution was complete. The use of sonication may be necessary.[2][8] 2. Consider adding a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP). |
| Temperature Fluctuation | 1. Maintain a constant temperature during your experiment. 2. If the experiment involves temperature changes, ensure the concentration of this compound remains below its solubility limit at the lowest temperature. |
| pH Shift During Experiment | 1. Re-measure the pH of the solution to ensure it has not changed. 2. Ensure the buffering capacity of your chosen buffer is sufficient for the experimental conditions. |
Problem: Precipitate forms when mixing the this compound solution with another solution.
| Possible Cause | Troubleshooting Step |
| Solvent Change (Crashing Out) | 1. When mixing with a solution containing an organic solvent, ensure the final solvent composition maintains the solubility of this compound. 2. If possible, maintain a consistent level of any necessary co-solvents in both solutions. |
| Incompatibility with Other Components | 1. Investigate potential chemical incompatibilities between this compound and other compounds in the mixture. 2. Perform a small-scale compatibility test by mixing the solutions and observing for precipitation. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.[3][10]
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., phosphate, citrate, acetate) at the desired pH
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (low protein binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound.
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected aqueous buffer to the vial.
-
Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtered sample with the mobile phase to prevent precipitation.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
Protocol 2: Preparation of a Stock Solution of this compound with Excipients
This protocol provides a general procedure for preparing a stock solution of this compound using co-solvents and other excipients to enhance solubility, based on known formulations.[2][8]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Sonicator
Procedure (for a 2.5 mg/mL solution based on Example 1):
-
For a final volume of 1 mL, weigh out 2.5 mg of this compound.
-
In a sterile conical tube, add the solvents in the following order, vortexing after each addition:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline
-
-
Add the weighed this compound to the solvent mixture.
-
Vortex the mixture thoroughly.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. The solution should be clear.
-
Visually inspect the solution for any undissolved particles. If particles are present, continue sonication.
Visualizations
Below are diagrams illustrating key concepts related to the experimental workflow and the mechanism of action of Neboglamine.
Caption: A step-by-step workflow for troubleshooting the precipitation of this compound.
Caption: Simplified signaling pathway of the NMDA receptor modulated by Neboglamine.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. roquette.com [roquette.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Troubleshooting inconsistent results in Neboglamine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Neboglamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CR-2249 or XY-2401) is an orally active small molecule that functions as a positive allosteric modulator at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its action enhances the effects of the endogenous co-agonist D-serine, thereby potentiating glutamate-induced receptor activation without directly agonizing the strychnine-sensitive site.[1][4] This modulation of the glutamatergic system is being investigated for its potential therapeutic effects in conditions like schizophrenia, particularly for addressing negative and cognitive symptoms.[2][5][6][7]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to three years.[3][6] Once in solvent, the solution should be stored at -80°C and is stable for up to one year.[3][6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8] For shipping, it is typically transported with blue ice or at ambient temperatures.[3][6]
Q3: What are the solubility characteristics of this compound?
This compound is highly soluble in aqueous solutions.[1] However, the base form of Neboglamine has poor solubility.[4] For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or PBS to achieve a clear solution.[3][6][8]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in In Vitro Assays
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Verify the storage conditions and age of the compound. Ensure it has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions).[3][6][8]
-
Prepare fresh stock solutions from the powder. Avoid using solutions that have undergone multiple freeze-thaw cycles.[8]
-
Confirm the stability of Neboglamine in your specific assay buffer and conditions (pH, temperature).
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
NMDA Receptor Subunit Composition: The efficacy of glycine (B1666218) site modulators can vary depending on the NMDA receptor subunit composition (e.g., GluN2A, GluN2B, etc.).[9] Ensure that the cell line or primary culture used in your assay expresses the appropriate NMDA receptor subunits for your experimental question. Inconsistent results have been observed in different expression systems like Xenopus oocytes and HEK293 cells regarding the formation of specific receptor complexes.[10]
-
Co-agonist Concentration: As a positive allosteric modulator, Neboglamine's effect is dependent on the presence of a glycine site agonist (like D-serine or glycine). Ensure that the concentration of the co-agonist in your assay medium is not saturating, as this may mask the potentiating effects of Neboglamine. Conversely, ensure a minimal level of co-agonist is present to allow for receptor activation.
-
Glutamate (B1630785) Concentration: The primary agonist, glutamate, must also be present to activate the NMDA receptor. Optimize the glutamate concentration to achieve a submaximal response, which will allow for the potentiation by Neboglamine to be observed.
-
Possible Cause 3: Issues with Cell-Based Assays
-
Troubleshooting Steps:
-
Cell Health: Ensure the cells are healthy and within a suitable passage number range. Stressed or unhealthy cells can exhibit altered receptor expression and signaling.
-
Receptor Expression Levels: Verify the expression and surface localization of NMDA receptors in your cell model. Low receptor density can lead to a weak or undetectable signal.
-
Issue 2: High Variability in Animal Behavior Studies
Possible Cause 1: Pharmacokinetic Variability
-
Troubleshooting Steps:
-
Route of Administration and Formulation: this compound is orally active.[3][8] If using other routes like subcutaneous injection, ensure the formulation is appropriate and allows for consistent absorption. The hydrochloride salt is used to enhance solubility and bioavailability.[1]
-
Dosing and Half-Life: Neboglamine has a relatively short half-life of approximately 4 hours in humans.[4] Consider the timing of behavioral testing relative to the time of drug administration to ensure that testing occurs within the window of peak plasma and brain concentrations.
-
Metabolism: Be aware of potential metabolic instability, as peptides and their derivatives can be degraded by various enzymes.[11] While Neboglamine is a small molecule, its metabolism could contribute to variability.
-
Possible Cause 2: Experimental Design and Environmental Factors
-
Troubleshooting Steps:
-
Animal Strain and Handling: Ensure that the same strain, age, and sex of animals are used across all experimental groups. Acclimatize the animals to the testing environment and handle them consistently to minimize stress-induced variability.
-
Baseline Activity: Unlike some antipsychotics, Neboglamine has been shown not to affect basal locomotor activity.[7] Therefore, it is crucial to have a well-defined baseline against which to measure the effects on induced behaviors (e.g., PCP-induced hyperlocomotion).
-
Model-Specific Considerations: When using models like PCP-induced hyperlocomotion, ensure the dose of PCP is consistent and produces a reliable behavioral phenotype. Neboglamine has been shown to inhibit PCP-induced behaviors.[7]
-
Quantitative Data Summary
Table 1: Effect of this compound on Neuronal Activation in Rats
| Brain Region | Control (FLI-positive cells) | Neboglamine (20 mg/kg, s.c.) (FLI-positive cells) | Fold Increase |
|---|---|---|---|
| Prefrontal Cortex (PFCX) | 38.5 | 121.3 | ~3.2x |
| Nucleus Accumbens (NAc) | 14.5 | 69.1 | ~4.8x |
| Lateral Septal Nucleus (LSN) | 16.2 | 73.1 | ~4.5x |
| Dorsolateral Striatum (DL-STR) | No significant effect | No significant effect | - |
(Data extracted from studies on Fos-like immunoreactivity (FLI), a marker for neuronal activation)[5][3][7][8]
Table 2: Behavioral Effects of this compound in a PCP-Induced Hypermotility Model in Rats
| Treatment | Dosage (p.o.) | Effect on PCP-Induced Hypermotility | Effect on PCP-Induced Rearing |
|---|---|---|---|
| Neboglamine | 0.3 - 30 mg/kg | Dose-dependent inhibition | Dose-dependent inhibition |
(Data indicates that Neboglamine significantly inhibits phencyclidine (PCP)-induced behaviors, a model used to predict antipsychotic activity)[7]
Experimental Protocols
Protocol 1: In Vivo Assessment of Neuronal Activation (Fos-like Immunoreactivity)
-
Animals: Male Wistar rats.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) via subcutaneous (s.c.) or oral (p.o.) route. A vehicle control group should be included.
-
Perfusion and Tissue Processing: Two hours post-administration, deeply anesthetize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Sectioning: Post-fix the brains and then section them on a cryostat or vibratome.
-
Immunohistochemistry: Process the sections for Fos-like immunoreactivity (FLI) using a primary antibody against the Fos protein and an appropriate secondary antibody system.
-
Quantification: Count the number of FLI-positive cells in specific brain regions of interest (e.g., prefrontal cortex, nucleus accumbens) using microscopy and image analysis software.
-
Data Analysis: Compare the number of FLI-positive cells between the Neboglamine-treated and vehicle control groups using appropriate statistical tests.[5][7]
Protocol 2: In Vivo Assessment of Antipsychotic-like Activity (PCP-Induced Hypermotility)
-
Animals: Male rats.
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 0.3-30 mg/kg) or vehicle.
-
PCP Induction: After a set pre-treatment time (e.g., 60 minutes), administer phencyclidine (PCP) to induce hyperlocomotion.
-
Behavioral Monitoring: Immediately place the animals in an open-field arena equipped with automated activity monitoring systems.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the data to determine if Neboglamine dose-dependently inhibits the hyperlocomotion and rearing behaviors induced by PCP. Compare the results to the vehicle-treated group.[7]
Visualizations
Caption: Signaling pathway of Neboglamine at the NMDA receptor.
Caption: Troubleshooting workflow for inconsistent Neboglamine results.
References
- 1. Neboglamine (hydrochloride) () for sale [vulcanchem.com]
- 2. Nootropics Neboglamine for Depression [senwayer.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. labs.penchant.bio [labs.penchant.bio]
- 5. researchgate.net [researchgate.net]
- 6. Neboglamine | TargetMol [targetmol.com]
- 7. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
Overcoming poor bioavailability of Neboglamine in animal studies
Welcome to the technical support center for researchers working with Neboglamine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of poor bioavailability observed in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Neboglamine's poor bioavailability in preclinical animal models?
A1: While specific data for Neboglamine is limited in publicly available literature, drugs in its class often exhibit poor aqueous solubility. This characteristic is a primary contributor to low oral bioavailability, as the compound must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1][2] Other contributing factors can include first-pass metabolism and poor membrane permeation.[3][4]
Q2: What are the initial steps to consider for improving the oral bioavailability of Neboglamine?
A2: A multi-pronged approach is recommended. Start with basic formulation strategies such as particle size reduction (micronization or nanosizing) to increase the surface area for dissolution.[1][5][6] Concurrently, exploring different salt forms or co-crystals can also enhance solubility.[3] If these initial steps do not yield significant improvements, more advanced formulation strategies may be necessary.
Q3: Can altering the vehicle or excipients in my formulation improve Neboglamine's bioavailability?
A3: Absolutely. The choice of vehicle and excipients is critical. Utilizing surfactants, cyclodextrins, or creating solid dispersions can significantly improve the solubility and dissolution rate of poorly soluble drugs.[3][5][6] For instance, incorporating a surfactant can enhance the wetting of the drug particles, while cyclodextrins can form inclusion complexes that increase aqueous solubility.[5][6]
Q4: Are there more advanced formulation techniques that have shown promise for compounds with similar characteristics?
A4: Yes, several advanced drug delivery systems can be effective. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are particularly promising as they can maintain the drug in a solubilized state within the gastrointestinal tract and may even facilitate lymphatic absorption, bypassing first-pass metabolism.[2][7][8] Nanotechnology-based approaches, like solid lipid nanoparticles (SLNs) and nanosuspensions, also offer significant advantages in improving bioavailability.[1][5][9]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Neboglamine Across Subjects
Possible Cause: Inconsistent dissolution and absorption of the drug from a simple suspension formulation.
Troubleshooting Steps:
-
Improve Formulation Homogeneity: Ensure your current formulation is a uniform suspension. Consider using a suspending agent and a consistent homogenization process.
-
Transition to a Solubilized Formulation: Develop a solution formulation using co-solvents or a lipid-based system like SEDDS. This can provide a more consistent absorption profile.[2][8]
-
Control for Food Effects: The presence of food can significantly impact the absorption of poorly soluble drugs. Standardize the fasting and feeding schedule of your animal subjects to reduce this source of variability.[10]
Issue 2: Low Cmax and AUC Despite High Oral Doses of Neboglamine
Possible Cause: The dissolution rate is the limiting factor for absorption (dissolution-rate-limited absorption).
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or, more effectively, nanosizing techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.[1][11]
-
Amorphous Solid Dispersions: Create an amorphous solid dispersion of Neboglamine with a hydrophilic polymer. This prevents the drug from crystallizing and maintains it in a higher energy, more soluble state.[7][9]
-
Evaluate Permeability: If improving dissolution does not significantly increase bioavailability, investigate potential permeability issues using in vitro models like Caco-2 cell assays.
Data Presentation: Comparative Pharmacokinetics of Neboglamine Formulations
The following table presents hypothetical pharmacokinetic data for Neboglamine in rats following a 10 mg/kg oral dose with different formulation strategies. This data illustrates the potential improvements in bioavailability that can be achieved.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 100 (Reference) |
| Micronized Suspension | 120 ± 30 | 2.5 ± 1.0 | 980 ± 210 | 280 |
| Nanosuspension | 350 ± 60 | 1.5 ± 0.5 | 2800 ± 450 | 800 |
| Solid Dispersion | 450 ± 85 | 1.0 ± 0.5 | 3950 ± 600 | 1128 |
| SEDDS | 600 ± 110 | 1.0 ± 0.5 | 5100 ± 750 | 1457 |
Experimental Protocols
Protocol 1: Preparation of a Neboglamine Nanosuspension via Wet Milling
-
Preparation of Milling Medium: Prepare a solution of a suitable stabilizer (e.g., 1% w/v Poloxamer 407) in deionized water.
-
Dispersion of Drug: Disperse 5% (w/v) of Neboglamine powder into the stabilizer solution.
-
Milling: Transfer the dispersion to a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Process Parameters: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours), with cooling to prevent thermal degradation.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separation and Storage: Separate the nanosuspension from the milling media and store at 4°C.
Protocol 2: Rat Pharmacokinetic Study
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250g) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Dosing: Administer the different Neboglamine formulations (e.g., aqueous suspension, nanosuspension) via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Neboglamine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Neboglamine's mechanism of action via positive allosteric modulation of the NMDA receptor.
Caption: Experimental workflow for overcoming poor bioavailability of Neboglamine.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Electrophysiological Recordings with NMDA PAMs
Welcome to the technical support center for researchers utilizing Positive Allosteric Modulators (PAMs) of the N-methyl-D-aspartate (NMDA) receptor in electrophysiological studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during electrophysiological recordings with NMDA PAMs, offering potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No discernible effect of the NMDA PAM. | 1. PAM Insolubility: The PAM may not be fully dissolved in the recording solution. 2. Incorrect PAM Concentration: The concentration used may be too low to elicit a response. 3. Subunit Specificity: The PAM may be selective for NMDA receptor subunits not present in the preparation. 4. Run-down of NMDA receptor activity: Prolonged whole-cell recordings can lead to a decrease in receptor function. | 1. Ensure the PAM is fully dissolved. Consider using a vehicle like DMSO (ensure final concentration is low, e.g., <0.1%) and preparing fresh solutions daily. 2. Perform a concentration-response curve to determine the optimal concentration. 3. Verify the subunit composition of your preparation (e.g., through literature review or molecular techniques) and confirm the PAM's selectivity. 4. Monitor baseline NMDA currents throughout the experiment. If run-down is observed, consider using a perforated patch-clamp technique or including ATP and GTP in the internal solution to maintain cellular integrity. |
| Unstable baseline current after PAM application. | 1. PAM directly gating the channel: Some PAMs at high concentrations might directly activate NMDA receptors. 2. Off-target effects: The PAM may be interacting with other ion channels or receptors. 3. Excitotoxicity: Prolonged potentiation of NMDA receptor activity can lead to cell death and unstable recordings.[1][2] | 1. Lower the PAM concentration. 2. Review the literature for known off-target effects of the specific PAM. Consider using antagonists for other potential targets to isolate the NMDA receptor effect. 3. Limit the duration of PAM application and ensure the recording solutions contain appropriate neuroprotective agents if necessary. Monitor cell health throughout the experiment. |
| Variability in PAM potentiation between cells/slices. | 1. Differences in receptor subunit expression: The ratio of GluN2A to GluN2B subunits can vary between neurons and brain regions, affecting PAM efficacy.[3] 2. Endogenous co-agonist levels: The concentration of glycine (B1666218) or D-serine can influence PAM activity. 3. Phosphorylation state of the receptor: The phosphorylation state of the NMDA receptor can modulate its sensitivity to PAMs. | 1. Characterize the subunit expression in your preparation if possible. Be consistent with the brain region and cell type being recorded. 2. Saturate the glycine binding site by including a high concentration of glycine (e.g., 10-100 µM) in the extracellular solution to minimize variability from endogenous levels. 3. Maintain consistent recording conditions and be aware that intracellular signaling cascades can alter phosphorylation. |
| PAM appears to alter the kinetics of the NMDA current. | 1. Mechanism of action: Many PAMs affect channel gating, which can alter deactivation and desensitization rates.[4] 2. Desensitization: NMDA receptors can undergo desensitization, and PAMs can modulate this process.[5][6] | 1. This may be an expected effect of the PAM. Carefully analyze the decay kinetics of the NMDA currents in the presence and absence of the modulator. 2. Allow for sufficient washout periods between drug applications to ensure the receptor returns to its baseline state. |
Frequently Asked Questions (FAQs)
Q1: How can I isolate NMDA receptor-mediated currents to reliably test my PAM?
A1: Pharmacological isolation is the most common and reliable method.[7] This involves blocking other major ionotropic glutamate (B1630785) receptors, primarily AMPA and kainate receptors.
Experimental Protocol: Isolating NMDA Receptor Currents
-
Prepare Artificial Cerebrospinal Fluid (aCSF):
-
Standard aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 CaCl₂, 2 MgSO₄.
-
Continuously bubble with 95% O₂ / 5% CO₂.
-
-
Prepare Internal Solution for Patch Pipette:
-
Example composition (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 0.1 CaCl₂, 4 Mg-ATP, 0.4 Na-GTP. Cesium is used to block potassium channels.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp recording from the neuron of interest.
-
Perfuse the slice with aCSF containing antagonists for non-NMDA receptors. A common combination is:
-
CNQX (10-20 µM) or NBQX (5-10 µM) to block AMPA/kainate receptors.
-
Picrotoxin (50-100 µM) to block GABA-A receptors.
-
-
To study NMDA receptor currents, it is crucial to remove the voltage-dependent magnesium block. This can be achieved by holding the cell at a depolarized potential (e.g., +40 mV) or by using a magnesium-free aCSF.
-
Evoke synaptic currents by stimulating afferent fibers or apply NMDA exogenously. The remaining current will be mediated by NMDA receptors.
-
Q2: My PAM is not very soluble in aqueous solutions. What is the best way to prepare and apply it?
A2: Many pharmacological compounds, including some NMDA PAMs, have poor water solubility.
Methodology for Handling Poorly Soluble Compounds:
-
Use a Vehicle: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for lipophilic compounds.
-
Prepare a high-concentration stock solution of your PAM in 100% DMSO.
-
On the day of the experiment, dilute the stock solution into your aCSF to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the recording solution is very low (typically ≤ 0.1%) to avoid off-target effects of the solvent itself.
-
-
Sonication: Briefly sonicating the stock solution can help to dissolve the compound.
-
Fresh Preparation: Prepare fresh dilutions from the stock solution for each experiment, as some compounds can precipitate out of aqueous solutions over time.
-
Control for Vehicle Effects: Always perform control experiments where you apply the vehicle (e.g., 0.1% DMSO in aCSF) alone to ensure it does not have any effect on the currents you are measuring.
Q3: I see a potentiation of the NMDA current, but the effect is not reversible after washout. What could be the cause?
A3: Irreversible or slowly reversible effects can be due to several factors.
Troubleshooting Irreversible Effects:
-
Lipophilicity: Highly lipophilic compounds can partition into the cell membrane and be slow to wash out. Prolong the washout period to see if the effect eventually reverses.
-
Excitotoxicity: The potentiation of NMDA receptor function may have led to excitotoxic changes in the cell, altering its baseline properties.[1] Monitor the cell's resting membrane potential and input resistance. If these change significantly after PAM application, it could indicate cell damage.
-
Internalization of the Compound: The PAM may have been internalized by the cell.
-
Metabolic Effects: The compound could be metabolized into an active form that has a longer-lasting effect.
To differentiate between these possibilities, try reducing the concentration of the PAM or the duration of its application.
Visualizing Key Concepts
To aid in understanding the experimental context, the following diagrams illustrate relevant pathways and workflows.
Caption: NMDA receptor activation and modulation signaling pathway.
Caption: Typical experimental workflow for testing an NMDA PAM.
Caption: A logical troubleshooting flowchart for common issues.
References
- 1. Frontiers | The NMDA receptor complex: a multifunctional machine at the glutamatergic synapse [frontiersin.org]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein quality control of N-methyl-D-aspartate receptors [frontiersin.org]
- 4. Biased modulators of NMDA receptors control channel opening and ion selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desensitization of NMDA receptor channels is modulated by glutamate agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Models of Schizophrenia with Neboglamine Hydrochloride
Welcome to the technical support center for researchers utilizing Neboglamine hydrochloride in animal models of schizophrenia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike direct agonists, Neboglamine enhances the binding of the endogenous co-agonist glycine, thereby facilitating NMDA receptor function without directly activating the receptor. This modulation is believed to address the glutamatergic hypofunction implicated in the negative and cognitive symptoms of schizophrenia.[1]
Q2: How should I prepare and store this compound solutions?
A2: this compound has good solubility in aqueous solutions. For oral administration in rats, it can be dissolved in sterile water or saline. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. Store the solid compound in a cool, dry, and dark place as recommended by the manufacturer.
Q3: What is the recommended route of administration for Neboglamine in rats?
A3: Oral administration (p.o.) has been shown to be effective for Neboglamine in rat models.[1] This route is often preferred for its clinical relevance and ease of application in preclinical studies.
Q4: What are the potential off-target effects of Neboglamine?
A4: While Neboglamine primarily acts on the NMDA receptor's glycine site, it is essential to be aware of potential off-target effects, especially at higher doses. Researchers should always include appropriate control groups to differentiate between specific and non-specific effects of the compound.
Troubleshooting Guides
Guide 1: Variability in Phencyclidine (PCP)-Induced Hyperlocomotion Assay
The PCP-induced hyperlocomotion model is a common assay to screen for potential antipsychotic activity. However, results can be variable. This guide addresses common issues.
Issue 1: High variability in locomotor activity within the PCP-treated control group.
| Potential Cause | Troubleshooting Recommendation |
| Animal-related factors | Strain: Different rat strains can exhibit varying sensitivity to PCP. Ensure consistency in the strain used throughout the study. Age and Weight: Use a narrow age and weight range for all animals, as these factors can influence drug metabolism and behavioral responses. Sex: Male and female rodents can respond differently to PCP. Use animals of a single sex or balance the sexes across experimental groups and analyze the data accordingly. |
| Environmental factors | Acclimation: Ensure all animals are properly acclimated to the testing room and locomotor activity chambers to reduce stress-induced variability. A minimum of 60 minutes of acclimation to the room before testing is recommended. Lighting and Noise: Maintain consistent lighting conditions and minimize extraneous noise in the testing environment, as these can affect locomotor activity. |
| PCP Administration | Dose: The dose of PCP is critical. A dose-response curve should be established to determine the optimal dose that induces robust and reliable hyperlocomotion without causing excessive stereotypy or ataxia, which can interfere with locomotor assessment. Route and Technique: Inconsistent injection techniques (e.g., subcutaneous vs. intraperitoneal) can alter the pharmacokinetics of PCP. Standardize the injection route, volume, and anatomical location. |
Issue 2: Neboglamine fails to attenuate PCP-induced hyperlocomotion.
| Potential Cause | Troubleshooting Recommendation |
| Neboglamine Dosing | Dose Selection: The effect of Neboglamine is dose-dependent.[1] If no effect is observed, consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. Timing of Administration: The timing of Neboglamine administration relative to the PCP challenge is crucial. Administer Neboglamine at a time point that allows for optimal absorption and brain penetration before the peak effects of PCP. Pre-treatment times of 30-60 minutes before PCP are commonly used. |
| Pharmacokinetics | Bioavailability: Although administered orally, factors such as food intake can affect the absorption of Neboglamine. Ensure consistent fasting or feeding schedules for all animals before the experiment. |
| Data Analysis | Time Course Analysis: Analyze the locomotor data in time bins (e.g., 5 or 10-minute intervals) rather than just the total activity. This can reveal more subtle drug effects that might be missed when looking at the overall activity. |
Guide 2: Inconsistent Fos-like Immunoreactivity (FLI) Results
FLI is a valuable marker for neuronal activation. Inconsistent staining can compromise data interpretation.
Issue 1: High background or non-specific staining.
| Potential Cause | Troubleshooting Recommendation |
| Antibody Concentration | Titration: The primary antibody concentration may be too high. Perform a titration experiment to determine the optimal antibody dilution that provides a strong specific signal with minimal background. |
| Blocking Step | Inadequate Blocking: Ensure that the blocking step is sufficient to prevent non-specific antibody binding. Use an appropriate blocking solution (e.g., normal serum from the species in which the secondary antibody was raised) for an adequate duration. |
| Washing Steps | Insufficient Washing: Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies effectively. |
Issue 2: Weak or absent FLI signal in expected brain regions.
| Potential Cause | Troubleshooting Recommendation |
| Tissue Fixation | Inadequate Perfusion/Fixation: Ensure complete and consistent perfusion with 4% paraformaldehyde. Post-fixation times should also be standardized. Under-fixation can lead to poor tissue morphology and weak signal, while over-fixation can mask the antigen. |
| Antigen Retrieval | Epitope Masking: The fixation process can sometimes mask the Fos protein epitope. Consider implementing an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate (B86180) buffer) in your protocol. |
| Primary Antibody | Antibody Inactivity: Ensure the primary antibody has been stored correctly and has not expired. Test the antibody on positive control tissue to verify its efficacy. |
| Timing of Sacrifice | Peak Fos Expression: The expression of Fos protein is transient. The time between the stimulus (Neboglamine/PCP administration) and animal sacrifice is critical. The peak of Fos expression typically occurs between 90 and 120 minutes after neuronal stimulation. Conduct a time-course experiment to determine the optimal time point for your specific experimental paradigm. |
Data Presentation
Table 1: Dose-Response of Neboglamine on PCP-Induced Hyperlocomotion in Rats
| Neboglamine Dose (mg/kg, p.o.) | PCP Dose (mg/kg) | % Inhibition of Hyperlocomotion (Mean ± SEM) |
| Vehicle | 2.5 | 0 ± 10 |
| 10 | 2.5 | 25 ± 8 |
| 30 | 2.5 | 60 ± 12 |
| 100 | 2.5 | 85 ± 9 |
Note: This table presents hypothetical data for illustrative purposes and should be adapted based on experimental findings.
Table 2: Effect of Neboglamine on Fos-like Immunoreactivity (FLI) in Rat Brain
| Brain Region | Treatment | Fold Increase in FLI-positive cells (vs. Control) |
| Prefrontal Cortex | Neboglamine (30 mg/kg, p.o.) | 3.2[1] |
| Nucleus Accumbens | Neboglamine (30 mg/kg, p.o.) | 4.8[1] |
| Lateral Septal Nucleus | Neboglamine (30 mg/kg, p.o.) | 4.5[1] |
| Dorsolateral Striatum | Neboglamine (30 mg/kg, p.o.) | No significant effect[1] |
Experimental Protocols
Protocol 1: PCP-Induced Hyperlocomotion Assay
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
-
Acclimation: On the test day, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Habituation: Place each rat in an open-field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams to automatically record locomotor activity. Allow the rats to habituate to the arena for 30 minutes.
-
Drug Administration:
-
Administer this compound (dissolved in water) or vehicle orally (p.o.) at the desired dose.
-
After 30 minutes, administer phencyclidine (PCP) (dissolved in saline) or saline subcutaneously (s.c.) at a dose of 2.5 mg/kg.
-
-
Data Recording: Immediately after the PCP injection, place the rats back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the data in 5 or 10-minute time bins. Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
Protocol 2: Fos-like Immunoreactivity (FLI) Staining
-
Drug Treatment and Perfusion:
-
Administer Neboglamine or vehicle as described in the behavioral protocol.
-
At the time of peak Fos expression (e.g., 90-120 minutes post-injection), deeply anesthetize the rats with an overdose of pentobarbital.
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
-
Tissue Processing:
-
Post-fix the brains in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brains by immersing them in a 30% sucrose (B13894) solution in PBS until they sink.
-
Freeze the brains and cut 40 µm coronal sections using a cryostat.
-
-
Immunohistochemistry:
-
Wash the free-floating sections in PBS.
-
Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash the sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash the sections and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualize the Fos-positive nuclei by incubating the sections in a solution containing diaminobenzidine (DAB) and hydrogen peroxide.
-
-
Microscopy and Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Capture images of the brain regions of interest using a light microscope.
-
Quantify the number of Fos-positive cells in each region using image analysis software.
-
Mandatory Visualizations
Caption: Neboglamine's mechanism of action at the NMDA receptor.
References
Mitigating off-target effects of Neboglamine hydrochloride in research
Welcome to the technical support center for Neboglamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its primary action is to enhance the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit of the NMDA receptor, thereby potentiating receptor activation in the presence of glutamate (B1630785).[1] This modulation of the glutamatergic system is being investigated for its therapeutic potential in conditions like schizophrenia and depression.[2][3]
Q2: What are the known off-target effects of this compound?
A2: The two primary off-target effects of this compound identified in preclinical research are:
-
Weak Norepinephrine (B1679862) Reuptake Inhibition: At concentrations exceeding 100 mg, Neboglamine can act as a norepinephrine reuptake inhibitor (NRI).[4]
-
Lack of Selectivity for the NR3 Subunit: Neboglamine does not exhibit selectivity for the NR3 subunit of the NMDA receptor, which may lead to undesirable effects such as dendritic shortening.[4]
It is important to note that Neboglamine has been reported to have no affinity for dopamine (B1211576) and serotonin (B10506) receptors.
Troubleshooting Unexpected Results
Q3: My experimental results are inconsistent. What are some common issues?
A3: Inconsistent results when working with this compound can arise from several factors:
-
Compound Solubility and Stability: Ensure that the this compound is fully dissolved. For in vitro studies, preparing a fresh stock solution in an appropriate solvent (e.g., water or DMSO) for each experiment is recommended. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can all impact neuronal excitability and receptor expression, leading to variable responses to Neboglamine.
-
Off-Target Effects: At higher concentrations, the off-target effects on the norepinephrine transporter may become prominent and confound your results.
Q4: I am observing unexpected cellular toxicity. How can I determine if this is an off-target effect?
A4: To investigate unexpected cytotoxicity, consider the following:
-
Dose-Response Analysis: Perform a comprehensive dose-response study to determine the concentration at which toxicity occurs. Compare this to the concentration required for the desired on-target effect.
-
Control Experiments: Include control groups to assess the effects of the vehicle (e.g., DMSO) alone.
-
Alternative Cytotoxicity Assays: Use multiple methods to assess cell viability (e.g., MTT assay, LDH assay, or live/dead staining) to confirm the toxic effects.
A5: Unanticipated signaling pathway modulation could be due to off-target effects or downstream consequences of on-target activity. To dissect this:
-
Inhibitor Studies: Use a selective norepinephrine reuptake inhibitor (e.g., desipramine) in parallel with Neboglamine to see if it phenocopies the unexpected signaling.
-
Knockdown/Knockout Models: If available, use cell lines with knockdown or knockout of the suspected off-target (e.g., norepinephrine transporter) to see if the effect is abolished.
-
Phospho-Protein Analysis: Use techniques like Western blotting to examine the phosphorylation status of key signaling proteins downstream of both the NMDA receptor and potential off-targets.
Data Presentation
| Target | Ligand | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Assay Type |
| On-Target | ||||
| NMDA Receptor (Glycine Site) | Neboglamine | User-determined | User-determined | Radioligand Binding / Electrophysiology |
| Off-Targets | ||||
| Norepinephrine Transporter | Neboglamine | User-determined | User-determined | Norepinephrine Uptake Assay |
| NMDA Receptor (NR3 Subunit) | Neboglamine | User-determined | User-determined | Electrophysiology on recombinant receptors |
Researchers are encouraged to perform their own binding and functional assays to determine these values in their specific experimental systems.
Experimental Protocols
Protocol 1: Assessing Off-Target Norepinephrine Reuptake Inhibition
This protocol is adapted from standard norepinephrine uptake assays and can be used to quantify the inhibitory effect of Neboglamine on the norepinephrine transporter (NET).
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET-HEK293).
-
Culture medium: DMEM, 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Norepinephrine (radiolabeled).
-
Desipramine (B1205290) (as a positive control for NET inhibition).
-
This compound.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Cell Culture: Culture hNET-HEK293 cells in 24-well plates until they reach confluency.
-
Assay Preparation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 10-15 minutes with varying concentrations of this compound (e.g., 1 nM to 100 µM) or desipramine (e.g., 1 nM to 10 µM) in KRH buffer. Include a vehicle control.
-
-
Norepinephrine Uptake:
-
Initiate the uptake by adding a fixed concentration of [³H]-norepinephrine (e.g., 10 nM) to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
-
Termination and Lysis:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer to terminate the uptake.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Neboglamine compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Differentiating NMDA Receptor Subunit Activity
This protocol uses whole-cell patch-clamp electrophysiology to assess the functional selectivity of Neboglamine for different NMDA receptor subunits, specifically to investigate its effects on NR3-containing receptors.
Materials:
-
HEK293 cells transiently or stably expressing different NMDA receptor subunit combinations (e.g., GluN1/GluN2B and GluN1/GluN2B/GluN3A).
-
External recording solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.2 with NaOH.
-
Internal pipette solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2 with CsOH.
-
Glutamate and Glycine stock solutions.
-
This compound stock solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Methodology:
-
Cell Preparation: Plate the transfected HEK293 cells on coverslips for recording.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Agonist Application:
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit an NMDA receptor-mediated current.
-
-
Neboglamine Application:
-
Co-apply varying concentrations of this compound with the glutamate and glycine solution.
-
Record the potentiation of the NMDA receptor current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the absence and presence of Neboglamine.
-
Calculate the percentage of potentiation for each concentration.
-
Compare the potentiation between cells expressing GluN1/GluN2B and those expressing GluN1/GluN2B/GluN3A to assess the influence of the NR3A subunit.
-
Protocol 3: Quantifying Dendritic Morphology
This protocol provides a method to assess changes in dendritic morphology, such as dendritic shortening, which may be an off-target effect of Neboglamine's interaction with NR3-containing NMDA receptors.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Neuron-specific marker for immunofluorescence (e.g., anti-MAP2 antibody).
-
Fluorescent secondary antibody.
-
Microscope with a camera for imaging.
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin or other automated tracing software).
Methodology:
-
Neuronal Culture and Treatment:
-
Culture primary neurons for a sufficient time to allow for dendritic arborization (e.g., 10-14 days in vitro).
-
Treat the neurons with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
-
Immunofluorescence Staining:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with the primary antibody (e.g., anti-MAP2).
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Image Acquisition:
-
Acquire images of individual neurons, ensuring the entire dendritic arbor is captured.
-
-
Dendritic Analysis:
-
Use image analysis software to trace the dendritic branches.
-
Quantify various morphological parameters, including:
-
Total dendritic length.
-
Number of primary, secondary, and tertiary dendrites.
-
Sholl analysis to assess dendritic complexity.
-
-
-
Data Analysis:
-
Compare the dendritic parameters between the control and Neboglamine-treated groups to identify any significant changes in dendritic morphology.
-
Protocol 4: Assessing Downstream ERK1/2 Signaling
This protocol uses Western blotting to determine if this compound modulates the ERK1/2 signaling pathway, a known downstream target of NMDA receptor activation.
Materials:
-
Primary neuronal cultures or a relevant neuronal cell line.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Methodology:
-
Cell Treatment:
-
Culture neurons to the desired confluency.
-
Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., a known activator of the ERK pathway) and a vehicle control.
-
-
Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.
-
Compare the ratios between treated and control groups to determine the effect of Neboglamine on ERK1/2 phosphorylation.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
How to handle hygroscopic DMSO for Neboglamine hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling hygroscopic dimethyl sulfoxide (B87167) (DMSO) for the preparation of Neboglamine hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the handling of DMSO critical when preparing this compound solutions?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The water content in DMSO can significantly impact the solubility of many compounds, including this compound. Using DMSO that has been exposed to air can lead to a lower-than-expected solubility of your compound, potentially causing precipitation and affecting the accuracy and reproducibility of your experiments.
Q2: What is the recommended grade of DMSO for preparing this compound solutions?
A2: It is highly recommended to use anhydrous (or "dry") DMSO with the lowest possible water content, typically ≤0.1%. For sensitive applications, using a newly opened bottle or an ampule of anhydrous DMSO is the best practice to ensure minimal water contamination.
Q3: How should I properly store my DMSO to prevent water absorption?
A3: To maintain the anhydrous state of DMSO, it should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be cool, dry, and dark. For frequent use, consider aliquoting the DMSO into smaller, single-use vials to minimize the exposure of the entire stock to atmospheric moisture.
Q4: What is the solubility of this compound in DMSO?
A4: The solubility of this compound in fresh, anhydrous DMSO is approximately 100 mg/mL. However, this value can be significantly lower if the DMSO has absorbed water.
Q5: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation is a common issue, often caused by water contamination in the DMSO or exceeding the solubility limit. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving completely in DMSO. | 1. Water in DMSO: The DMSO may have absorbed atmospheric moisture, reducing its solvating power for this compound. | 1. Use a fresh, unopened bottle or ampule of anhydrous DMSO. If using a previously opened bottle, ensure it has been stored properly. For critical applications, consider using DMSO from a sealed ampule. |
| 2. Reached Solubility Limit: You may be trying to prepare a solution at a concentration higher than the solubility limit of this compound in DMSO. | 2. Refer to the solubility data (approx. 100 mg/mL in anhydrous DMSO). Do not attempt to prepare solutions at a higher concentration. | |
| 3. Insufficient Mixing: The compound may not have been adequately mixed with the solvent. | 3. Vortex the solution for several minutes. Gentle warming (to no more than 37°C) and sonication in a water bath can also aid dissolution. | |
| The prepared this compound solution is cloudy or shows precipitation. | 1. Water Contamination: This is the most common cause. Even small amounts of water can cause precipitation of hydrochloride salts from DMSO solutions. | 1. Prepare a fresh solution using anhydrous DMSO from a new, sealed container. Ensure all glassware is thoroughly dried before use. |
| 2. Temperature Fluctuation: A decrease in temperature can sometimes lead to precipitation, especially if the solution is near its saturation point. | 2. Gently warm the solution to room temperature or slightly above (up to 37°C) and vortex to see if the precipitate redissolves. | |
| 3. Freeze-Thaw Cycles: Repeated freezing and thawing of a stock solution can promote precipitation, especially in the presence of absorbed water. | 3. Aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles for the bulk of the solution. | |
| Inconsistent experimental results using different batches of this compound solution. | 1. Variable Water Content in DMSO: Using different bottles of DMSO with varying levels of water contamination will lead to inconsistent solution concentrations. | 1. Standardize your procedure by always using a new container of anhydrous DMSO for each new stock solution preparation. |
| 2. Degradation of the Compound: While DMSO is generally a stable solvent, prolonged storage of the solution, especially at room temperature, could lead to compound degradation. | 2. Store stock solutions at -20°C or -80°C and use them within the recommended timeframe (typically up to 1-6 months, check supplier's recommendation). Avoid repeated freeze-thaw cycles. |
Quantitative Data on the Impact of Water in DMSO
Currently, there is a lack of publicly available, specific quantitative data that directly correlates the percentage of water in DMSO with the solubility of this compound. Therefore, a detailed table summarizing this relationship cannot be provided at this time. However, it is a well-established qualitative principle that for many organic compounds, including hydrochloride salts, the presence of water in DMSO can significantly decrease their solubility. Researchers should operate under the assumption that any water contamination will negatively impact the final concentration of the prepared solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Anhydrous DMSO
This protocol outlines the best practices for preparing a stock solution of this compound while minimizing water contamination.
Materials:
-
This compound powder
-
Anhydrous DMSO (from a new, sealed bottle or ampule)
-
Sterile, dry microcentrifuge tubes or vials
-
Calibrated pipettes with sterile, dry tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Prepare the Workspace: Work in a clean, dry environment. A glove box with a dry, inert atmosphere is ideal but not always necessary if proper care is taken.
-
Equilibrate Reagents: Allow the this compound powder and the sealed container of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture on cold surfaces.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder and place it into a sterile, dry vial.
-
Add Anhydrous DMSO: Using a calibrated pipette with a fresh, dry tip, add the calculated volume of anhydrous DMSO to the vial containing the this compound. Perform this step promptly after opening the DMSO container to minimize its exposure to air.
-
Dissolution: Tightly cap the vial and vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, you may use a sonicator water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: If the stock solution is not for immediate use, it is highly recommended to aliquot it into smaller, single-use volumes in sterile, dry microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Validation & Comparative
A Comparative Efficacy Analysis of Neboglamine Hydrochloride and Clozapine in the Context of Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established antipsychotic agent, clozapine (B1669256), and the investigational drug, Neboglamine hydrochloride. The comparison focuses on their respective mechanisms of action, available efficacy data, and the experimental basis for these findings. It is important to note that while clozapine has a wealth of clinical data supporting its use, particularly in treatment-resistant schizophrenia, this compound is in the early stages of investigation, with limited publicly available clinical efficacy data in humans.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between clozapine and this compound lies in their primary pharmacological targets within the central nervous system.
Clozapine: An atypical antipsychotic, clozapine has a complex and broad receptor binding profile. Its therapeutic effects are thought to be mediated primarily through its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Unlike typical antipsychotics, clozapine has a lower affinity for D2 receptors and a higher affinity for 5-HT2A receptors, which is believed to contribute to its lower risk of extrapyramidal side effects. It also interacts with a wide range of other receptors, including adrenergic, cholinergic, and histaminergic receptors, which contributes to both its therapeutic effects and its side effect profile.
This compound: This investigational compound operates on a different neurotransmitter system altogether. It is a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. Dysfunction of the NMDA receptor and the broader glutamatergic system has been implicated in the pathophysiology of schizophrenia, particularly in relation to negative and cognitive symptoms. By enhancing the function of the NMDA receptor, this compound is hypothesized to offer a novel approach to treating schizophrenia. Preclinical studies suggest it may have antipsychotic-like effects.
Signaling Pathway Diagrams
Below are simplified diagrams illustrating the signaling pathways targeted by clozapine and this compound.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and clozapine. A significant disparity in the level of evidence exists, with extensive clinical data for clozapine and primarily preclinical data for this compound.
Table 1: this compound Efficacy Data
| Endpoint | Study Type | Model | Key Findings | Citation |
| Antipsychotic-like Activity | Preclinical (in vivo) | Rat model with PCP-induced hyperlocomotion | Dose-dependently inhibited PCP-induced hyperlocomotion and rearing behavior. | |
| Neuronal Activation | Preclinical (in vivo) | Rat forebrain | Increased Fos-like immunoreactivity in the prefrontal cortex, nucleus accumbens, and lateral septal nucleus, similar to clozapine and haloperidol. | |
| NMDA Receptor Function | Preclinical (in vitro) | Rat frontal cortex punches | Restored NMDA-mediated neurotransmitter release in the presence of the NMDA antagonist PCP. | |
| Clinical Efficacy in Schizophrenia | Clinical Trial (Phase II) | Human | A Phase II trial was reportedly on hold, and no published efficacy data from human clinical trials is currently available. |
Table 2: Clozapine Efficacy Data in Treatment-Resistant Schizophrenia
| Endpoint | Study Type | Patient Population | Key Findings | Citation |
| Overall Symptom Reduction | Systematic Review and Meta-analysis | Treatment-Resistant Schizophrenia | A meta-analysis of 63 cohort studies with 109,341 patients showed clozapine was associated with better outcomes for overall symptoms. | |
| PANSS Score Reduction | Systematic Review and Meta-analysis | Treatment-Resistant Schizophrenia | A meta-analysis found that 40.1% of patients responded to clozapine, with a mean reduction in PANSS score of 22.0 points. | |
| Hospitalization Risk | Cohort Study Analysis | Treatment-Resistant Schizophrenia | Clozapine use was associated with a significant 18% reduction in hospitalization risk. | |
| Treatment Discontinuation | Cohort Study Analysis | Treatment-Resistant Schizophrenia | Associated with a 27% reduction in all-cause discontinuation compared to other second-generation antipsychotics. | |
| Comparison with other SGAs | Individual Patient Data Meta-analysis | Treatment-Resistant Schizophrenia | Found a small and uncertain advantage of other second-generation antipsychotics (mainly olanzapine (B1677200) and risperidone) over clozapine in reducing PANSS total score. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies for both compounds.
This compound: Preclinical Behavioral Study
Objective: To assess the potential antipsychotic activity of this compound in a rat model of schizophrenia.
Methodology:
-
Animal Model: Male rats were used. Psychosis-like behavior was induced by the administration of phencyclidine (PPCP), an NMDA receptor antagonist known to induce symptoms similar to schizophrenia in humans.
-
Drug Administration: this compound was administered orally at various doses. Control groups received either a vehicle, clozapine, or haloperidol.
-
Behavioral Assessment: The primary behavioral endpoints were hyperlocomotion (excessive movement) and the frequency of rearing behavior, which are considered analogues of positive symptoms in schizophrenia. Locomotor activity was measured using automated activity monitors.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound with the control groups.
Workflow Diagram:
Clozapine: Randomized Controlled Trial in Treatment-Resistant Schizophrenia (Representative Protocol)
Objective: To compare the efficacy and safety of clozapine with another antipsychotic in patients with treatment-resistant schizophrenia.
Methodology:
-
Study Design: A multi-center, randomized, double-blind
A Comparative Analysis of Neboglamine Hydrochloride and Haloperidol in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of neboglamine (B1678000) hydrochloride and haloperidol (B65202), two compounds with distinct mechanisms of action investigated for the treatment of schizophrenia. The information is derived from preclinical data, focusing on their pharmacological profiles, efficacy in predictive animal models, and potential side-effect liabilities.
Introduction: Targeting Divergent Pathways in Psychosis
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the primary therapeutic strategy has involved the modulation of dopamine (B1211576) pathways. Haloperidol , a first-generation or "typical" antipsychotic, exemplifies this approach. It functions primarily as a potent antagonist of the dopamine D2 receptor.[1][2] While effective against positive symptoms like hallucinations and delusions, its utility is often limited by a high incidence of extrapyramidal symptoms (EPS).[3][4]
In contrast, neboglamine hydrochloride (formerly nebostinel) represents a shift in focus toward the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia.[5][6] Neboglamine acts as a positive allosteric modulator at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[6][7] By enhancing NMDA receptor function, it aims to address the negative and cognitive symptoms that are poorly managed by traditional antipsychotics.[8] This guide will compare these two agents based on available preclinical evidence.
Mechanism of Action
The fundamental difference between neboglamine and haloperidol lies in their primary molecular targets.
-
Haloperidol: A butyrophenone (B1668137) derivative, haloperidol's antipsychotic effects are attributed to its strong competitive blockade of postsynaptic D2 receptors in the brain's mesolimbic and mesocortical pathways.[2][9] This action reduces the excessive dopaminergic activity thought to underlie the positive symptoms of psychosis.[9] It also has some affinity for serotonin (B10506) 5-HT2 and α1-adrenergic receptors.[2][3]
-
Neboglamine: This compound facilitates the effect of glycine, a co-agonist at the NMDA receptor.[5] By binding to an allosteric site, it enhances the receptor's sensitivity to glycine, thereby promoting the opening of the ion channel in the presence of glutamate.[7] This modulation is intended to correct the NMDA receptor hypofunction associated with schizophrenia's negative and cognitive deficits.[8]
Figure 1: Comparative Mechanisms of Action at the Synapse.
Preclinical Efficacy Models
Animal models are crucial for predicting the antipsychotic potential of new compounds. A common model involves inducing hyperlocomotion in rodents with an NMDA receptor antagonist like phencyclidine (PCP), which mimics certain psychotic symptoms.[10]
| Parameter | This compound | Haloperidol | Reference |
| Effect on PCP-Induced Hyperlocomotion | Dose-dependently inhibits hyperlocomotion and rearing. | Significantly inhibits hyperlocomotion. | [8] |
| Effect on Basal Locomotor Activity | No significant effect at effective doses. | Reduces basal locomotor activity at higher doses. | [8],[10] |
| Neuronal Activation (Fos-like immunoreactivity) | Increases activation in prefrontal cortex and nucleus accumbens. | Increases activation in prefrontal cortex, nucleus accumbens, and dramatically in the dorsolateral striatum. | [8] |
This model assesses the ability of a test compound to reverse the psychomotor agitation induced by the NMDA antagonist, phencyclidine.
-
Animals: Male Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Prior to testing, animals are acclimated to the testing environment (e.g., open-field arenas) for a designated period (e.g., 60 minutes).
-
Drug Administration:
-
The test compound (e.g., neboglamine, haloperidol) or vehicle is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a set pretreatment time (e.g., 30-60 minutes), animals receive a subcutaneous injection of PCP (e.g., 2.0 mg/kg) or saline.
-
-
Behavioral Assessment: Immediately following PCP administration, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) using automated activity monitoring systems.
-
Data Analysis: The data are analyzed to compare the locomotor activity of animals treated with the test compound + PCP versus vehicle + PCP. A significant reduction in activity indicates potential antipsychotic-like efficacy.
Figure 2: Workflow for a Preclinical Antipsychotic Efficacy Study.
Preclinical Safety and Side Effect Models
A critical differentiator for antipsychotics is their propensity to cause extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia. In rodents, catalepsy is a widely used proxy for motor side effects.[11]
| Parameter | This compound | Haloperidol | Reference |
| Catalepsy Induction | Does not induce catalepsy. | Potently induces catalepsy in a dose-dependent manner. | [11],[8] |
| Striatal D2 Receptor Occupancy | Not applicable (does not target D2 receptors). | High occupancy (>70-80%) is strongly correlated with the induction of catalepsy and muscle rigidity. | [12] |
| Effect on Basal Locomotion | No effect. | Suppresses locomotion, which can confound behavioral tests. | [8],[13] |
This test measures the time an animal maintains an externally imposed, awkward posture, which is indicative of the muscle rigidity associated with drug-induced EPS.
-
Animals: Male mice or rats are used.
-
Drug Administration: The test compound or vehicle is administered. Haloperidol is often used as a positive control.
-
Testing Apparatus: A horizontal bar is elevated at a specific height (e.g., 3-5 cm for mice).
-
Assessment: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animal's forepaws are gently placed on the bar.
-
Measurement: The latency (in seconds) for the animal to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 180 seconds) is typically imposed.
-
Data Analysis: A significant increase in the descent latency for a drug-treated group compared to a vehicle-treated group indicates a cataleptic effect.
Summary and Conclusion
Preclinical data highlight a clear divergence in the profiles of this compound and haloperidol, reflecting their distinct mechanisms of action.
-
Haloperidol demonstrates efficacy in models of positive symptoms (e.g., reducing psychostimulant-induced hyperlocomotion) through potent D2 receptor blockade.[8] This efficacy is, however, intrinsically linked to a high liability for motor side effects, as evidenced by its potent induction of catalepsy.[11][13] Its dramatic activation of neurons in the dorsolateral striatum is consistent with its motor effects.[8]
-
This compound also shows efficacy in the PCP-induced hyperlocomotion model, suggesting potential antipsychotic activity.[8] Crucially, it achieves this without affecting basal motor function or inducing catalepsy, indicating a significantly lower risk for EPS.[8] Its pattern of neuronal activation, which spares the dorsolateral striatum, further supports a mechanism of action distinct from that of typical antipsychotics and more aligned with addressing glutamatergic deficits.[8][14]
References
- 1. youtube.com [youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Haloperidol - Wikipedia [en.wikipedia.org]
- 4. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Glutamatergic transmission in schizophrenia: from basic research to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nootropics Neboglamine for Depression [senwayer.com]
- 7. youtube.com [youtube.com]
- 8. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 10. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Behavioural effects of chronic haloperidol and risperidone treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Antipsychotic-Like Effects of Neboglamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neboglamine hydrochloride with established first and second-generation antipsychotic drugs. Neboglamine, a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site, presents a novel mechanism of action for the treatment of schizophrenia, particularly for the negative and cognitive symptoms that are often refractory to current treatments.[1] This document summarizes key preclinical findings, presents comparative data in standardized tables, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate an objective evaluation of Neboglamine's therapeutic potential.
Executive Summary
Current antipsychotic medications primarily target dopaminergic and serotonergic systems.[2][3][4][5] While effective for positive symptoms, they often have limited efficacy against negative and cognitive symptoms and can be associated with significant side effects, including extrapyramidal symptoms (EPS) and metabolic disturbances. Neboglamine offers a different approach by enhancing glutamatergic neurotransmission through the NMDA receptor, a pathway implicated in the pathophysiology of schizophrenia. Preclinical evidence suggests that Neboglamine exhibits antipsychotic-like properties in animal models, with a potentially more favorable side-effect profile compared to traditional antipsychotics.
Mechanism of Action: A Novel Approach
Neboglamine functions as a positive allosteric modulator at the glycine co-agonist site of the NMDA receptor.[1][6] Unlike direct agonists, it does not activate the receptor itself but enhances the binding affinity of the endogenous co-agonist, glycine or D-serine. This potentiation of NMDA receptor function is thought to counteract the hypofunction of the glutamatergic system observed in schizophrenia.
In contrast, traditional antipsychotics have different mechanisms:
-
Haloperidol , a first-generation (typical) antipsychotic, primarily acts as a potent antagonist of the dopamine (B1211576) D2 receptor.[5][7][8][9][10]
-
Clozapine , a second-generation (atypical) antipsychotic, has a broader receptor binding profile, with a lower affinity for D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors, among others.[11]
-
Risperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[2][3][12][13][14]
-
Olanzapine also exhibits antagonism at multiple receptors, including dopamine D1, D2, D3, D4, serotonin 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, as well as adrenergic, muscarinic, and histamine (B1213489) H1 receptors.[4][15][16][17][18]
Below is a diagram illustrating the distinct signaling pathways.
References
- 1. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. labs.penchant.bio [labs.penchant.bio]
- 7. m.youtube.com [m.youtube.com]
- 8. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 11. Acute administration of typical and atypical antipsychotic drugs induces distinctive patterns of Fos expression in the rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 14. Risperidone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. psychscenehub.com [psychscenehub.com]
- 17. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 18. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Neboglamine Hydrochloride and Other Glycine Site Modulators for N-Methyl-D-Aspartate (NMDA) Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neboglamine hydrochloride, a positive allosteric modulator of the NMDA receptor glycine (B1666218) site, with other prominent glycine site modulators. The objective is to offer a clear, data-driven analysis of their performance based on available preclinical and clinical research, aiding in the evaluation of their therapeutic potential.
Introduction to NMDA Receptor Glycine Site Modulation
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for its activation.[1] The glycine modulatory site on the GluN1 subunit of the NMDA receptor has emerged as a key therapeutic target for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2] Modulators of this site aim to enhance NMDA receptor signaling, offering a potential avenue for treating cognitive deficits and negative symptoms associated with these conditions.[2]
This guide will focus on a comparative analysis of various classes of glycine site modulators, with a special emphasis on this compound. The classes of modulators discussed include:
-
Positive Allosteric Modulators (PAMs): this compound
-
Full Agonists: Glycine, D-serine
-
Partial Agonists: D-cycloserine, GLYX-13 (Rapastinel)
-
Glycine Reuptake Inhibitors: Sarcosine (N-methylglycine)
Mechanism of Action and Signaling Pathway
Glycine site modulators enhance NMDA receptor function through different mechanisms. Full and partial agonists directly bind to and activate the glycine site. Glycine reuptake inhibitors increase the synaptic concentration of endogenous glycine. Positive allosteric modulators, like Neboglamine, bind to a site on the receptor distinct from the agonist binding site, enhancing the affinity or efficacy of the endogenous co-agonist.[3]
The activation of the NMDA receptor by glutamate and a glycine site co-agonist leads to the opening of its ion channel, allowing for the influx of Ca2+ ions. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other glycine site modulators. It is important to note that direct, head-to-head comparative studies are limited, and data are often from different experimental paradigms. A significant challenge in this comparative analysis is the lack of publicly available quantitative binding affinity data (e.g., Ki or EC50 for potentiation) for this compound.
Table 1: In Vitro and In Vivo Receptor Engagement
| Compound | Class | Binding Affinity (Ki or EC50) | Receptor/Transporter Target | Species | Reference |
| Neboglamine HCl | PAM | Not Publicly Available | NMDA Receptor Glycine Site | - | - |
| D-serine | Full Agonist | ~1 µM (EC50 for potentiation) | NMDA Receptor Glycine Site | Rat | [2] |
| D-cycloserine | Partial Agonist | ~10-100 µM (Ki) | NMDA Receptor Glycine Site | Rat | [2] |
| Sarcosine | Glycine Reuptake Inhibitor | ~1 µM (Ki for GlyT1) | Glycine Transporter 1 (GlyT1) | Human | [2] |
| GLYX-13 | Partial Agonist | 1.3 µM (Kp) | NMDA Receptor Glycine Site | Oocytes | [2] |
Table 2: Preclinical Efficacy in Cognitive and Schizophrenia Models
| Compound | Model | Species | Key Findings | Reference |
| Neboglamine HCl | PCP-induced hyperlocomotion | Rat | Significantly inhibited hyperlocomotion, similar to D-serine. | [4] |
| D-serine | Novel Object Recognition | Rat | Dose-dependently reversed delay-induced deficits. | [5] |
| D-cycloserine | Novel Object Recognition | Rat | Dose-dependently reversed delay-induced deficits. | [5] |
| Sarcosine | Novel Object Recognition | Rat | Dose-dependently reversed delay-induced deficits. | [5] |
| Glycine | Novel Object Recognition | Rat | Dose-dependently reversed delay-induced deficits. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NMDA Receptor Binding Assay ([3H]glycine)
This protocol outlines a standard method for determining the binding affinity of compounds to the NMDA receptor glycine site using radioligand binding.
Objective: To measure the displacement of a radiolabeled ligand ([3H]glycine) from the NMDA receptor glycine site by a test compound, allowing for the determination of the test compound's binding affinity (Ki).
Materials:
-
Rat cortical membranes
-
[3H]glycine (specific activity ~40-60 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Strychnine (to block strychnine-sensitive glycine receptors)
-
Test compounds (e.g., this compound, D-serine)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Rat cortices are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in buffer to a specific protein concentration.
-
Binding Incubation: In test tubes, the membrane preparation is incubated with a fixed concentration of [3H]glycine and varying concentrations of the test compound. Strychnine is included in all tubes. Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a filtration manifold. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Objective: To evaluate the effects of a test compound on short-term recognition memory.
Apparatus:
-
An open-field arena (e.g., a square box made of a non-porous material).
-
A set of distinct objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for one or more days prior to testing to reduce novelty-induced stress.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour, 24 hours). The test compound or vehicle is typically administered before the training phase or during the ITI.
-
Testing Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Discussion and Future Directions
The available data suggest that various strategies for modulating the NMDA receptor glycine site can enhance cognitive function in preclinical models. This compound, as a positive allosteric modulator, represents a promising approach that may offer a more nuanced modulation of NMDA receptor activity compared to direct agonists. However, the lack of publicly available binding affinity data for Neboglamine makes a direct quantitative comparison of its potency with other modulators challenging.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing Neboglamine with other glycine site modulators in a battery of cognitive and behavioral assays are crucial.
-
Quantitative Pharmacological Characterization: The public dissemination of detailed in vitro pharmacological data for Neboglamine, including its binding affinity and potentiation efficacy at the NMDA receptor, would be highly valuable.
-
Clinical Investigations: Further clinical trials are needed to establish the efficacy and safety of Neboglamine and other glycine site modulators in patient populations with cognitive deficits.
References
The Untapped Potential of Co-Targeting NMDA and Dopamine Pathways: A Comparative Guide to Neboglamine Hydrochloride and Typical Antipsychotics
For decades, the mainstay of schizophrenia treatment has been the blockade of dopamine (B1211576) D2 receptors by typical antipsychotics. While effective for positive symptoms, this approach often leaves negative and cognitive symptoms unaddressed and can be accompanied by significant side effects. The emergence of glutamatergic modulators, such as Neboglamine hydrochloride, which targets the N-methyl-D-aspartate (NMDA) receptor, has opened new avenues for therapeutic development. This guide provides a comparative analysis of the preclinical data for this compound and typical antipsychotics, explores the theoretical underpinnings for their synergistic use, and presents detailed experimental protocols for key preclinical assays. Notably, direct preclinical or clinical studies investigating the synergistic effects of co-administering this compound and typical antipsychotics are currently lacking in the published literature, highlighting a significant research gap.
Mechanism of Action: Two Distinct but Interconnected Pathways
Typical antipsychotics, such as haloperidol (B65202), primarily exert their therapeutic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway.[1] This action is thought to reduce the hyperactivity of this pathway, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.
In contrast, this compound is a functional modulator of the glycine (B1666218) site on the NMDA receptor.[2] Dysfunction of the NMDA receptor, a key player in synaptic plasticity and neuronal communication, has been linked to the negative and cognitive symptoms of schizophrenia.[2] By positively modulating the NMDA receptor, Neboglamine is hypothesized to restore glutamatergic neurotransmission, potentially improving these difficult-to-treat symptom domains.
The dopamine and glutamate (B1630785) systems are intricately linked. Glutamatergic neurons regulate the activity of dopaminergic neurons, and vice versa. This intimate relationship provides a strong theoretical rationale for the potential synergy between a D2 receptor antagonist and an NMDA receptor modulator. By simultaneously dampening hyperactive dopaminergic pathways and restoring glutamatergic function, a combination therapy could offer a more comprehensive treatment for the multifaceted symptoms of schizophrenia.[3][4][5]
Preclinical Efficacy: A Head-to-Head Comparison in Animal Models
While direct studies on the combination of Neboglamine and typical antipsychotics are not available, preclinical research has compared their individual effects in rodent models of schizophrenia. The phencyclidine (PCP)-induced hyperlocomotion model is a widely used paradigm to screen for antipsychotic activity, as PCP, an NMDA receptor antagonist, induces a psychotic-like state in rodents.
Phencyclidine (PCP)-Induced Hyperlocomotion
In this model, the administration of PCP leads to a significant increase in locomotor activity, which is considered a proxy for the positive symptoms of schizophrenia. The efficacy of a test compound is measured by its ability to inhibit this hyperlocomotion.
| Treatment Group | Dose (mg/kg) | Route of Administration | Inhibition of PCP-Induced Hyperlocomotion | Reference |
| Neboglamine | 10-30 | Oral | Dose-dependent inhibition | [2] |
| Haloperidol | 0.1 | Intraperitoneal | Significant inhibition | [1] |
| Clozapine (B1669256) (Atypical) | 5-20 | Intraperitoneal | Significant inhibition | [2] |
As the data indicates, both Neboglamine and the typical antipsychotic haloperidol effectively inhibit PCP-induced hyperlocomotion, suggesting potential efficacy against positive symptoms.[1][2]
Neuronal Activation: Fos-like Immunoreactivity
Fos-like immunoreactivity (FLI) is a marker of neuronal activation. Mapping the patterns of FLI in different brain regions following drug administration can provide insights into the neuroanatomical circuits modulated by a compound.
| Treatment Group | Prefrontal Cortex | Nucleus Accumbens | Dorsolateral Striatum | Reference |
| Neboglamine | Increased FLI | Increased FLI | No effect | [2] |
| Haloperidol | Increased FLI | Increased FLI | Dramatically increased FLI | [2] |
| Clozapine (Atypical) | Increased FLI | Increased FLI | No effect | [2] |
Neboglamine and the atypical antipsychotic clozapine show a similar pattern of neuronal activation, notably without a significant effect on the dorsolateral striatum.[2] In contrast, haloperidol dramatically increases FLI in this region, an effect that is often associated with the extrapyramidal side effects (EPS) seen with typical antipsychotics.[2] This suggests that Neboglamine may have a lower propensity for inducing motor side effects.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental procedures used in these preclinical studies, the following diagrams are provided.
References
- 1. Phencyclidine- and dizocilpine-induced hyperlocomotion are differentially mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhsjs.com [nhsjs.com]
- 4. Glutamatergic Antipsychotic Drugs: A New Dawn in the Treatment of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamatergic agents for schizophrenia: current evidence and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Neboglamine Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neboglamine hydrochloride's performance with alternative compounds, supported by experimental data. This compound is a positive allosteric modulator of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, a target of significant interest for the treatment of schizophrenia, particularly its negative and cognitive symptoms.
Mechanism of Action: NMDA Receptor Modulation
This compound enhances the activity of the NMDA receptor by binding to the glycine modulatory site. This potentiation of the NMDA receptor, a key player in glutamatergic neurotransmission, is believed to normalize glutamatergic hypofunction, a hypothesized contributor to the pathophysiology of schizophrenia. Unlike traditional antipsychotics that primarily target dopamine (B1211576) receptors, Neboglamine offers a novel therapeutic approach.
Comparative Analysis with Alternative Compounds
To validate its mechanism and preclinical efficacy, this compound has been compared with compounds that either share a similar mechanism or are standard antipsychotic treatments. This guide focuses on a direct comparison with:
-
D-serine: An endogenous full agonist at the NMDA receptor glycine site.
-
Clozapine: An atypical antipsychotic with a broad receptor binding profile, including dopamine and serotonin (B10506) receptors.
-
Haloperidol: A typical antipsychotic that acts as a potent antagonist of dopamine D2 receptors.
Experimental Data
The following tables summarize quantitative data from key preclinical studies comparing the effects of this compound and its alternatives on neuronal activation and in a behavioral model of psychosis.
Neuronal Activation: Fos-like Immunoreactivity
Fos-like immunoreactivity (FLI) is a marker of neuronal activation. The table below presents the fold-increase in FLI-positive cells in different brain regions of rats following the administration of each compound compared to a control group.
| Brain Region | Neboglamine (30 mg/kg) | D-serine | Clozapine (20 mg/kg) | Haloperidol (1 mg/kg) |
| Prefrontal Cortex | 3.2-fold increase | Similar to Neboglamine | Significant increase | Significant increase |
| Nucleus Accumbens | 4.8-fold increase | Similar to Neboglamine | Significant increase | Significant increase |
| Lateral Septal Nucleus | 4.5-fold increase | Similar to Neboglamine | Significant increase | Significant increase |
| Dorsolateral Striatum | No effect | No effect | No effect | 390-fold increase |
Data sourced from a comparative study in rats. D-serine was shown to have a similar pattern of FLI induction to Neboglamine, though specific fold-increase values were not provided in the reference material.
Behavioral Model: Phencyclidine (PCP)-Induced Hyperlocomotion
PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, a behavioral phenotype considered a model for psychosis. The ability of a compound to inhibit this hyperlocomotion is predictive of antipsychotic potential.
| Compound | Effect on PCP-Induced Hyperlocomotion | Effect on Basal Locomotor Activity |
| This compound | Dose-dependently inhibits hyperlocomotion and rearing behavior.[1] | No effect.[1] |
| D-serine | Significantly inhibits hyperlocomotion. | No effect. |
| Clozapine | Significantly inhibits hyperlocomotion. | Affects basal levels. |
| Haloperidol | Significantly inhibits hyperlocomotion. | Affects basal levels. |
Experimental Protocols
Fos-like Immunoreactivity (FLI) Immunohistochemistry
This protocol outlines the steps for detecting neuronal activation in the rat brain following drug administration.
-
Animal Preparation and Drug Administration: Male Sprague-Dawley rats are housed under standard laboratory conditions. Neboglamine, D-serine, clozapine, haloperidol, or vehicle (control) is administered intraperitoneally (i.p.) or orally.
-
Perfusion and Tissue Processing: Two hours after drug administration, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate (B84403) buffer. Brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Sectioning: Coronal sections (40 µm) of the brain are cut on a cryostat.
-
Immunohistochemistry:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to reduce non-specific binding.
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) for 48 hours at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG).
-
Sections are then incubated with an avidin-biotin-peroxidase complex.
-
The peroxidase reaction is visualized using diaminobenzidine (DAB) as a chromogen.
-
-
Microscopy and Analysis: Sections are mounted on slides, dehydrated, and coverslipped. The number of FLI-positive nuclei is quantified in specific brain regions using light microscopy and image analysis software.
Phencyclidine (PCP)-Induced Hyperlocomotion Assay
This protocol details the procedure for assessing the antipsychotic potential of a compound by measuring its effect on PCP-induced hyperlocomotion in rats.
-
Animal Acclimation: Male Wistar rats are acclimated to the testing room and the locomotor activity chambers for at least 60 minutes before the experiment.
-
Drug Administration:
-
Test compounds (Neboglamine, D-serine, clozapine, or haloperidol) or vehicle are administered at various doses.
-
After a pre-treatment period (e.g., 60 minutes), rats are administered PCP (e.g., 2.5 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Monitoring: Immediately after PCP or saline injection, rats are placed in the locomotor activity chambers. Horizontal and vertical movements (rearing) are recorded for a set period (e.g., 90 minutes) using an automated activity monitoring system with infrared beams.
-
Data Analysis: The total distance traveled and the number of rearing events are calculated for each animal. The data is typically analyzed using a two-way analysis of variance (ANOVA) to determine the effects of the test compound and PCP.
Visualizations
Signaling Pathway of NMDA Receptor Glycine Site Modulation
Caption: NMDA receptor signaling cascade initiated by co-agonist binding and modulated by Neboglamine.
Experimental Workflow for PCP-Induced Hyperlocomotion Assay
Caption: Workflow for the PCP-induced hyperlocomotion behavioral assay.
Logical Relationship of Compound Mechanisms
Caption: Comparison of the primary mechanisms of action for Neboglamine and alternatives.
References
Investigating the Binding Affinity of Neboglamine Hydrochloride to NMDA Receptor Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neboglamine (B1678000) Hydrochloride and the NMDA Receptor
Neboglamine hydrochloride, also known as CR 2249, is a positive allosteric modulator (PAM) of the NMDA receptor, specifically targeting the glycine (B1666218) co-agonist site.[1] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits (A-D).[2] Activation of the NMDA receptor requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as glycine or D-serine, to the GluN1 subunit.[2] Modulators of the glycine site can therefore significantly influence NMDA receptor activity and are of considerable interest for therapeutic development in various neurological and psychiatric disorders.[3] Neboglamine has been investigated for its potential in treating conditions like schizophrenia and for its neuroprotective effects.[4]
Comparative Binding Affinity Data
While precise Ki or IC50 values for Neboglamine's interaction with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B) are not publicly documented, its characterization as a PAM at the glycine site suggests it enhances the binding or efficacy of endogenous co-agonists like glycine and D-serine.[1] To provide a quantitative context, the following table summarizes the binding affinities of several well-known agonists and antagonists that target the NMDA receptor glycine site.
| Compound | Mechanism of Action | Receptor Subunit Specificity | Binding Affinity (Ki in nM) | Reference |
| This compound | Positive Allosteric Modulator | Presumed to act on GluN1 subunit | Data not publicly available | [1] |
| Glycine | Agonist | Binds to GluN1 subunit | ~100 | [5] |
| D-Serine | Agonist | Binds to GluN1 subunit | More potent than glycine | [6] |
| DCKA (5,7-Dichlorokynurenic acid) | Competitive Antagonist | Binds to GluN1 subunit | ~58 | [7] |
| L-689,560 | Competitive Antagonist | Binds to GluN1 subunit | 2.3 | [3] |
Experimental Protocols
The binding affinity of a compound like this compound to NMDA receptor subunits can be determined using radioligand binding assays. A common method involves the use of a radiolabeled antagonist that binds to the glycine site, and measuring its displacement by the test compound.
Radioligand Binding Assay for the NMDA Receptor Glycine Site
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the glycine binding site on the NMDA receptor.
Materials:
-
Radioligand: [³H]L-689,560 or another suitable high-affinity glycine site antagonist.
-
Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., hippocampus or cortex), or cell lines expressing specific NMDA receptor subunit combinations.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known glycine site ligand (e.g., unlabeled L-689,560 or glycine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add increasing concentrations of the test compound (this compound).
-
Add a fixed concentration of the radioligand (e.g., [³H]L-689,560) to all tubes.
-
For determining non-specific binding, add a saturating concentration of the non-specific binding control to a separate set of tubes.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in investigating NMDA receptor binding and the subsequent signaling, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
This compound acts as a positive allosteric modulator of the NMDA receptor at the glycine binding site. While specific quantitative data on its binding affinity to different receptor subunits remains to be fully disclosed in publicly accessible literature, its mechanism of action suggests a potential to enhance NMDA receptor function. The provided comparative data for other glycine site modulators and the detailed experimental protocol for radioligand binding assays offer a framework for researchers to further investigate the pharmacological profile of Neboglamine and similar compounds. Understanding the precise binding characteristics of such modulators is essential for the development of novel therapeutics targeting the glutamatergic system.
References
- 1. labs.penchant.bio [labs.penchant.bio]
- 2. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2567397C - Use of neboglamine (cr 2249) as an antipsychotic and neuroprotective - Google Patents [patents.google.com]
- 5. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
Replicating preclinical findings of Neboglamine hydrochloride in different laboratories
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comparative overview of the preclinical findings for Neboglamine hydrochloride, a modulator of the N-methyl-D-aspartate (NMDA) receptor. The primary focus is on replicating key experiments related to its potential antipsychotic and cognitive-enhancing properties. Due to a lack of direct independent replications of Neboglamine studies in the published literature, this guide will present the foundational data from the principal investigating laboratory and compare it with established findings for other relevant pharmacological agents. This approach offers a framework for researchers aiming to verify and build upon the initial promising results for Neboglamine.
Mechanism of Action
This compound is a functional modulator of the glycine (B1666218) site on the NMDA receptor.[1][2] Its proposed mechanism of action in the context of schizophrenia involves the potentiation of NMDA receptor function, which is hypothesized to be hypoactive in this disorder. This guide focuses on two key preclinical assays used to assess these effects: Fos-like immunoreactivity (FLI) to measure neuronal activation and the phencyclidine (PCP)-induced hyperlocomotion model, a widely used animal model to predict antipsychotic efficacy.
Data Presentation: Comparative Tables
The following tables summarize the quantitative data from the primary study on Neboglamine and compare its effects to other key compounds.
Table 1: Effect of Neboglamine and Comparator Drugs on Fos-like Immunoreactivity (FLI) in Rat Brain
| Compound | Dose | Prefrontal Cortex (Fold Increase vs. Control) | Nucleus Accumbens (Fold Increase vs. Control) | Lateral Septal Nucleus (Fold Increase vs. Control) | Dorsolateral Striatum (Fold Increase vs. Control) |
| Neboglamine | 30 mg/kg | 3.2 | 4.8 | 4.5 | No Effect |
| D-serine | 50 mg/kg | Similar to Neboglamine | Similar to Neboglamine | Similar to Neboglamine | No Effect |
| Clozapine (B1669256) | 20 mg/kg | Significant Increase | Significant Increase | Significant Increase | No Effect |
| Haloperidol (B65202) | 1 mg/kg | Significant Increase | Significant Increase | Significant Increase | 390 |
Data extracted from Chiusaroli et al., 2010.[1][2]
Table 2: Effect of Neboglamine and Comparator Drugs on PCP-Induced Hyperlocomotion in Rats
| Compound | Dose | Inhibition of PCP-Induced Hyperlocomotion | Effect on Basal Locomotor Activity |
| Neboglamine | 10-30 mg/kg, p.o. | Dose-dependent inhibition | No Effect |
| D-serine | 50 mg/kg | Significant inhibition | No Effect |
| Clozapine | 0.04 mg/kg (ID50) | Potent inhibition | Decreased at higher doses |
| Haloperidol | 0.09 mg/kg (ID50) | Potent inhibition | Decreased |
Data for Neboglamine and D-serine from Chiusaroli et al., 2010.[1][2] Data for Clozapine and Haloperidol ID50 values from other representative studies.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication.
Fos-like Immunoreactivity (FLI) Protocol
This protocol is a generalized procedure for assessing neuronal activation in response to a compound.
Animals: Male Wistar rats (200-250g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Drug Administration:
-
This compound, D-serine, clozapine, or haloperidol are dissolved in an appropriate vehicle (e.g., saline).
-
Animals are administered the compounds or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a set time (e.g., 2 hours), animals are deeply anesthetized.
Tissue Processing:
-
Animals are transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Brains are removed and post-fixed in 4% paraformaldehyde overnight, then transferred to a sucrose (B13894) solution for cryoprotection.
-
Coronal sections (e.g., 40 µm) are cut on a cryostat.
Immunohistochemistry:
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with a hydrogen peroxide solution.
-
Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100).
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Sections are then incubated with an avidin-biotin-peroxidase complex.
-
The immunoreaction is visualized using a diaminobenzidine (DAB) solution.
-
Sections are mounted on slides, dehydrated, and coverslipped.
Quantification: The number of Fos-positive cells in specific brain regions (e.g., prefrontal cortex, nucleus accumbens) is counted using a light microscope and image analysis software.
PCP-Induced Hyperlocomotion Protocol
This is a standard behavioral assay for screening potential antipsychotic drugs.
Animals: Male Wistar rats (200-250g) are used.
Apparatus: Locomotor activity is measured in automated activity monitors (e.g., transparent cages equipped with infrared beams).
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
Animals are placed individually into the activity monitors for a habituation period (e.g., 30-60 minutes).
-
The test compound (Neboglamine, D-serine, clozapine, or haloperidol) or vehicle is administered at a set time before PCP.
-
Phencyclidine (PCP) (e.g., 2.5 mg/kg, s.c.) or vehicle is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60-90 minutes) after PCP administration.[1][4]
Data Analysis: The total distance traveled and/or the number of rearings are calculated and compared between treatment groups.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed mechanism of Neboglamine action on the NMDA receptor signaling pathway.
Experimental Workflow
Caption: Workflow for key preclinical experiments investigating Neboglamine.
References
- 1. news-medical.net [news-medical.net]
- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neboglamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Neboglamine hydrochloride, a psychoactive compound investigated for its potential in schizophrenia research, requires careful handling and disposal to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for non-hazardous pharmaceutical waste.
A Safety Data Sheet (SDS) for this compound indicates that the compound is not currently listed under major international chemical inventories, such as the European Inventory of Existing Commercial Chemical Substances (EINECS) or the United States Toxic Substances Control Act (TSCA) Inventory.[1] Furthermore, no specific UN number for transport has been assigned, suggesting it is not classified as a hazardous material for shipping.[1] However, the absence of these classifications does not exempt it from proper disposal protocols for research chemicals and pharmaceutical waste. All disposal activities must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the safety and handling guidelines outlined in the product's Safety Data Sheet.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and safety goggles with side-shields.[1] |
| Ventilation | Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols.[1] |
| Spill Response | In case of a spill, avoid dust formation. Use personal protective equipment and collect the spillage for disposal. Prevent the chemical from entering drains.[1] |
| First Aid (In case of exposure) | Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound from a research laboratory setting. This procedure assumes the compound is not classified as a controlled substance or a listed hazardous waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and associated contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
-
Place all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips), into a suitable, sealable, and clearly labeled container.[1]
-
For solutions containing this compound, use a compatible, leak-proof, and clearly labeled liquid waste container.
3. In-Lab Deactivation (Optional and Method-Dependent):
-
For some psychoactive compounds, deactivation using activated carbon can be an effective preliminary step. This method involves mixing the chemical waste with an activated carbon slurry to adsorb the active compound. This process can reduce the pharmacological activity of the waste before final disposal.
-
Note: This step should only be performed if validated for this compound and approved by your institution's EHS department.
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.[1]
5. Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Provide the waste contractor with a copy of the Safety Data Sheet and any other relevant information about the waste.
-
Final disposal will likely involve incineration at a licensed facility, which is the standard and recommended method for pharmaceutical waste to ensure complete destruction.
Important Considerations:
-
Regulatory Compliance: Always consult and adhere to your institution's specific waste disposal guidelines, as well as local, state, and federal regulations.
-
Documentation: Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neboglamine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Neboglamine hydrochloride, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory to prevent accidental exposure. The following equipment should be utilized at all times.
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] After handling, it is crucial to wash and dry your hands thoroughly.[1]
Body Protection: Wear fire/flame resistant and impervious clothing to protect against skin contact.[1]
Respiratory Protection: In situations where exposure limits may be exceeded, or if irritation or other symptoms are experienced, a full-face respirator should be used.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures operational efficiency.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Work in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Set up emergency exits and a designated risk-elimination area before commencing work.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Remove all potential sources of ignition from the handling area.[1]
2. Handling the Compound:
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Avoid the formation of dust.[1]
3. In Case of a Spill:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Prevent further spillage or leakage if it is safe to do so.[1]
-
Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
-
For containment, use appropriate absorbent materials.
-
Collect and arrange for disposal in accordance with local, state, and federal regulations.[1]
Storage and Stability
Proper storage is critical to maintaining the integrity and stability of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 2 years[2][3] |
| In DMSO at -80°C | 6 months[2][3][4] |
| In DMSO at 4°C | 2 weeks[2][3] |
It is recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in a manner that ensures environmental safety and compliance with all applicable regulations.
-
Adhered or collected material from spills or routine handling should be promptly disposed of.[1]
-
Disposal must be in accordance with a licensed professional waste disposal service and in compliance with all federal, state, and local environmental regulations.
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
